molecular formula C4H4ClN3O2 B136024 5-Chloro-3-methyl-4-nitro-1H-pyrazole CAS No. 6814-58-0

5-Chloro-3-methyl-4-nitro-1H-pyrazole

Cat. No.: B136024
CAS No.: 6814-58-0
M. Wt: 161.55 g/mol
InChI Key: ZCHRCALASPNJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methyl-4-nitro-1H-pyrazole, also known as this compound, is a useful research compound. Its molecular formula is C4H4ClN3O2 and its molecular weight is 161.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-5-methyl-4-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-2-3(8(9)10)4(5)7-6-2/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHRCALASPNJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058454
Record name 5-Chloro-3-methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6814-58-0
Record name 5-Chloro-3-methyl-4-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6814-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazachlor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006814580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-3-methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3-methyl-4-nitro-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRAZACHLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8UW78C99U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-chloro-3-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and agrochemical research. The document details a plausible and scientifically supported two-step synthetic pathway, including reaction mechanisms, experimental protocols, and quantitative data compiled from analogous transformations reported in the scientific literature.

Introduction

This compound (CAS No: 6814-58-0) is a substituted pyrazole derivative.[1] The pyrazole scaffold is a core component in numerous pharmaceutical and agricultural agents due to its diverse biological activities. The presence of a nitro group and a chlorine atom on the pyrazole ring suggests its potential as a versatile intermediate for the synthesis of more complex molecules with tailored biological properties. This guide outlines a robust synthetic route commencing from the readily available starting material, 3-methyl-1H-pyrazole.

Proposed Synthesis Pathway

The most logical and well-supported synthetic route for this compound involves a two-step process:

  • Nitration: Electrophilic nitration of 3-methyl-1H-pyrazole at the C4 position to yield 3-methyl-4-nitro-1H-pyrazole.

  • Chlorination: Subsequent chlorination of the 3-methyl-4-nitro-1H-pyrazole intermediate at the C5 position to afford the final product.

The electron-donating methyl group at C3 and the electron-withdrawing nitro group at C4 will direct the electrophilic chlorination to the C5 position of the pyrazole ring.

Synthesis_Pathway start 3-Methyl-1H-pyrazole intermediate 3-Methyl-4-nitro-1H-pyrazole start->intermediate Nitration product This compound intermediate->product Chlorination Nitration_Workflow cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification a Charge 3-methyl-1H-pyrazole b Cool to 0-10 °C a->b c Add nitrating mixture dropwise b->c d Stir for 2-6 h c->d e Pour onto ice d->e f Filter precipitate e->f g Wash with cold water f->g h Dry the product g->h i Recrystallize from Ethanol/Water h->i Chlorination_Workflow cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification a Charge 3-methyl-4-nitro-1H-pyrazole & POCl₃ b Heat to reflux for 2-4 h a->b c Remove excess POCl₃ b->c d Quench with ice c->d e Filter precipitate d->e f Wash with NaHCO₃ solution e->f g Wash with cold water f->g h Dry and recrystallize g->h

References

5-Chloro-3-methyl-4-nitro-1H-pyrazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6814-58-0 Synonyms: Pyrazachlor, 3-Chloro-5-methyl-4-nitro-1H-pyrazole

This technical guide provides an in-depth overview of 5-Chloro-3-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, safety, and applications as a versatile chemical intermediate.

Core Chemical and Physical Properties

This compound is a substituted pyrazole derivative. Its structure, featuring chloro, methyl, and nitro functional groups, makes it a valuable building block in organic synthesis. While comprehensive experimental data is limited, the following tables summarize its known and reported properties.

Identifier Value Source
CAS Number 6814-58-0[1][2]
Molecular Formula C₄H₄ClN₃O₂[1][2]
Molecular Weight 161.55 g/mol [1][2]
IUPAC Name This compound
Canonical SMILES Cc1c(--INVALID-LINK--[O-])c(Cl)n[nH]1[3]
InChIKey ZCHRCALASPNJEQ-UHFFFAOYSA-N[3]
Physical Property Value Source
Appearance White to light yellow solid (reported for analogous compounds)[4]
Melting Point Data not available
Boiling Point 366.2 °C (Predicted)
Flash Point 175.3 °C
Solubility Data not available
Purity ≥97% (Commercially available)[2]
Storage Store in a cool, dry place.[2]

GHS Safety and Hazard Information

Publicly available Safety Data Sheets (SDS) for this specific compound are limited. The information below is aggregated from chemical supplier databases and regulatory lists. Users must conduct their own thorough risk assessment before handling this chemical.

GHS Classification Details Source
Pictograms [1]
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H351: Suspected of causing cancer.[1]
Carcinogenicity Likely To Be Carcinogenic To Humans [5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, known to be a core component in many biologically active compounds.[6]

  • Agrochemicals: It serves as a precursor for pyrazole-based pesticides and herbicides.[2]

  • Pharmaceuticals: The compound is a versatile starting material for developing novel pharmaceutical agents. Derivatives of pyrazoles are widely investigated for a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[4]

G1 cluster_core Core Scaffold cluster_derivatives Functional Derivatives cluster_activities Biological Activities A 5-Chloro-3-methyl- 4-nitro-1H-pyrazole B Agrochemicals (Fungicides, Herbicides) A->B Synthesis C Pharmaceutical Agents (e.g., Anti-inflammatory) A->C Synthesis D Fungicidal B->D Screening E Anti-inflammatory C->E Screening F Analgesic C->F Screening G Antitumor C->G Screening

Caption: Role as a versatile intermediate in chemical synthesis.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed method and should be optimized and performed with all appropriate safety precautions by qualified personnel.

Reactants:

  • 5-Chloro-3-methyl-1H-pyrazole (1.0 eq)

  • Fuming Nitric Acid (≥90%) (approx. 1.5 eq)

  • Concentrated Sulfuric Acid (98%) (as solvent/catalyst)

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice-water bath.

  • Addition of Starting Material: Slowly add 5-chloro-3-methyl-1H-pyrazole to the cold sulfuric acid while stirring, ensuring the temperature does not rise above 10 °C.

  • Nitration: Once the starting material is fully dissolved, begin the dropwise addition of fuming nitric acid via the dropping funnel. Maintain the internal temperature of the reaction mixture between 0-10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., 5-10 °C) for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G2 A 5-Chloro-3-methyl-1H-pyrazole (Starting Material) B Add to cold H₂SO₄ (0-5 °C) A->B C Dropwise addition of fuming HNO₃ (0-10 °C) B->C D Stir at low temp (1-2h) Monitor by TLC C->D E Pour onto crushed ice D->E F Filter and wash with H₂O E->F G Recrystallize from EtOH/H₂O F->G H This compound (Final Product) G->H

Caption: Proposed workflow for the synthesis of the title compound.

References

physical and chemical properties of 5-Chloro-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-3-methyl-4-nitro-1H-pyrazole (CAS No: 6814-58-0), a heterocyclic compound of interest in agrochemical and pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this guide also includes information from closely related analogs to provide a broader understanding of its characteristics. This document covers its physicochemical properties, spectral data, synthesis, reactivity, and potential applications.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry and agrochemistry.[1] The presence of a chloro, a methyl, and a nitro group on the pyrazole ring of the title compound suggests its potential as a versatile intermediate for the synthesis of more complex molecules. It is primarily used as an intermediate in the synthesis of agrochemicals, particularly pyrazole-based pesticides and herbicides.[2]

Physicochemical Properties

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 6814-58-0[3][4]
Molecular Formula C₄H₄ClN₃O₂[3][5]
Molecular Weight 161.55 g/mol [3][5]
Appearance White to yellow solid (predicted)-
Purity ≥97% (commercially available)[3][6]

Table 2: Physicochemical Data of this compound and a Related Analog

PropertyThis compound5-chloro-1-methyl-4-nitro-1H-pyrazole (CAS: 42098-25-9)
Melting Point Data not available135-137 °C
Boiling Point Data not available273 °C
Solubility Data not availableSoluble in organic solvents
pKa Data not available-3.31 ± 0.10 (Predicted)

Note: The data for 5-chloro-1-methyl-4-nitro-1H-pyrazole is provided as an estimation of the properties of this compound.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. Spectroscopic analysis of related compounds can provide an indication of the expected spectral features. For instance, in the ¹H NMR of pyrazole derivatives, the chemical shift of the methyl protons would be expected in the upfield region, while the pyrazole ring proton would appear more downfield. In the ¹³C NMR, the carbons of the pyrazole ring would resonate in the aromatic region. The IR spectrum would likely show characteristic peaks for the C-Cl, C-N, N-H, and NO₂ functional groups. The mass spectrum should exhibit a molecular ion peak corresponding to its molecular weight, with an isotopic pattern characteristic of a chlorine-containing compound.

Synthesis and Reactivity

Synthesis

A plausible synthetic workflow is outlined in the diagram below.

G General Synthesis Workflow for Substituted Pyrazoles cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product Hydrazine Derivative Hydrazine Derivative Cyclocondensation Cyclocondensation Hydrazine Derivative->Cyclocondensation 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Cyclocondensation Chlorination Chlorination Cyclocondensation->Chlorination Nitration Nitration Chlorination->Nitration This compound This compound Nitration->this compound

Caption: General workflow for the synthesis of substituted pyrazoles.

A documented synthesis for a related compound, 5-chloro-3-methyl-1-phenylpyrazole, involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with phosphorus oxychloride.[7]

Reactivity

The reactivity of this compound is influenced by the electronic effects of its substituents. The nitro group is strongly electron-withdrawing, which deactivates the pyrazole ring towards electrophilic substitution and activates it towards nucleophilic substitution. The chlorine atom at the 5-position is a potential leaving group in nucleophilic aromatic substitution reactions. The methyl group at the 3-position is a weak electron-donating group. The N-H proton of the pyrazole ring is acidic and can be deprotonated with a base.

Biological Activity

There is no specific information available in the reviewed literature regarding the biological activity or an established signaling pathway for this compound. However, the pyrazole scaffold is present in numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][8][9][10] The specific combination of substituents in the title compound suggests that it could be a valuable intermediate for the synthesis of novel bioactive molecules.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and characterization of this compound are not available in the public literature. Researchers interested in working with this compound would need to develop and optimize their own procedures based on general methods for the synthesis of substituted pyrazoles.

General Protocol for the Synthesis of a Substituted Pyrazole (Illustrative Example):

The synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, is achieved through the Vilsmeier-Haack reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[11] This suggests that a similar multi-step synthesis involving cyclization, chlorination, and nitration would be required for the target compound.

A general experimental workflow for characterization would typically involve:

  • Purification: Recrystallization or column chromatography to obtain the pure compound.

  • Melting Point Determination: Using a standard melting point apparatus.

  • Spectroscopic Analysis:

    • NMR: ¹H and ¹³C NMR spectra would be recorded on a high-resolution spectrometer using a suitable deuterated solvent.

    • IR: An infrared spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

G General Experimental Workflow for Characterization Crude Product Crude Product Purification Purification Crude Product->Purification Pure Compound Pure Compound Purification->Pure Compound Analysis Analysis Pure Compound->Analysis Melting Point Melting Point Analysis->Melting Point NMR NMR Analysis->NMR IR IR Analysis->IR Mass Spec Mass Spec Analysis->Mass Spec

Caption: General workflow for the characterization of a synthesized compound.

Safety Information

Specific safety data for this compound is not extensively documented. However, based on the functional groups present, it should be handled with care. As with any chemical, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For related compounds like 3-chloro-5-methyl-1H-pyrazole, hazards include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[12] A full safety assessment should be conducted before handling this compound.

Conclusion

This compound is a chemical intermediate with potential applications in the development of new agrochemicals and pharmaceuticals. While specific experimental data on its physicochemical and biological properties are limited, this guide provides a summary of the available information and draws comparisons with closely related compounds to offer a foundational understanding for researchers. Further experimental investigation is required to fully characterize this compound and explore its potential.

References

An In-depth Technical Guide to 5-Chloro-3-methyl-4-nitro-1H-pyrazole: Molecular Structure, Conformation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and key characterization data for 5-Chloro-3-methyl-4-nitro-1H-pyrazole. This pyrazole derivative serves as a significant intermediate in the synthesis of various agrochemicals and possesses potential for broader applications in medicinal chemistry due to the well-documented biological activities of the pyrazole scaffold.

Molecular Properties

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₄ClN₃O₂[1]
Molecular Weight 161.55 g/mol [1]
CAS Number 6814-58-0[1]

Molecular Structure and Conformation

The conformation of the molecule is expected to be largely planar, particularly the pyrazole ring itself. The primary conformational flexibility would arise from the rotation of the nitro group. However, steric hindrance between the nitro group and the adjacent substituents on the pyrazole ring may limit this rotation.

Caption: 2D structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly detailed in the available literature. However, based on established synthetic methodologies for similar pyrazole derivatives, the following protocols are proposed.

Synthesis: Nitration of 5-Chloro-3-methyl-1H-pyrazole

A common method for the introduction of a nitro group onto a pyrazole ring is through electrophilic nitration.

Materials:

  • 5-Chloro-3-methyl-1H-pyrazole

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Magnetic stirrer

  • Round bottom flask

  • Dropping funnel

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 5-Chloro-3-methyl-1H-pyrazole in concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a nitrating mixture (a 1:1 mixture of fuming nitric acid and concentrated sulfuric acid) dropwise to the pyrazole solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the crude product by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-H proton of the pyrazole ring, typically in the region of 13-14 ppm, and a singlet for the methyl protons around 2.3-2.5 ppm. The exact chemical shifts would be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the three carbon atoms of the pyrazole ring and one for the methyl group. The carbon attached to the nitro group (C4) would be significantly deshielded.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the following key absorption bands:

  • N-H stretching vibration around 3100-3200 cm⁻¹.

  • Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) appearing at approximately 1500-1550 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-Cl stretching vibration in the region of 600-800 cm⁻¹.

Potential Biological Significance and Applications

While specific biological activity data for this compound is limited, the pyrazole nucleus is a well-established pharmacophore with a broad range of biological activities.[2][3] Derivatives of pyrazole have been reported to exhibit antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer properties.[2][4][5]

The primary documented application of this compound is as a key intermediate in the synthesis of agrochemicals, particularly pyrazole-based pesticides and herbicides.[6] The specific arrangement of substituents on the pyrazole ring likely contributes to the biological efficacy of the final agrochemical products.

The following diagram illustrates a generalized synthetic pathway where this molecule acts as a crucial building block.

synthesis_pathway Generalized Synthetic Pathway Start 5-Chloro-3-methyl-1H-pyrazole Nitration Nitration (HNO3/H2SO4) Start->Nitration Target This compound Nitration->Target Reaction Further Functionalization (e.g., Nucleophilic Substitution) Target->Reaction Product Agrochemicals / Biologically Active Molecules Reaction->Product

Caption: Role as a synthetic intermediate.

Further research into the derivatization of this compound could lead to the discovery of novel compounds with valuable pharmacological properties, expanding its utility beyond the agrochemical sector.

References

Unlocking the Potential of 5-Chloro-3-methyl-4-nitro-1H-pyrazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals on the potential biological activity of the heterocyclic compound, 5-Chloro-3-methyl-4-nitro-1H-pyrazole. While direct experimental data on the biological effects of this specific molecule is limited in current scientific literature, this document provides an in-depth overview of its potential based on the well-established bioactivity of the pyrazole scaffold and its derivatives. The compound is noted as a valuable intermediate in the synthesis of agrochemicals and has potential in the development of bioactive molecules for pharmaceutical use.[1]

I. The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental structural motif in a multitude of biologically active compounds.[2][3][4][5][6] Its versatility allows for diverse substitutions, leading to a wide array of pharmacological activities. Derivatives of pyrazole have been successfully developed and investigated for various therapeutic applications, including:

  • Antimicrobial and Antifungal Agents: The pyrazole structure is a common feature in compounds exhibiting potent activity against various bacterial and fungal pathogens.[7][8][9][10][11][12][13][14]

  • Anti-inflammatory Drugs: Several established non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole core.[5][7]

  • Anticancer Therapeutics: A significant number of pyrazole derivatives have been explored for their cytotoxic activity against various cancer cell lines.[2]

  • Antiviral Compounds: The pyrazole scaffold has been incorporated into molecules demonstrating inhibitory effects on viral replication.[3]

II. Inferred Biological Potential of this compound

Although specific biological data for this compound is not yet available, its structural features—a chloro group, a methyl group, and a nitro group attached to the pyrazole ring—provide clues to its potential bioactivity. The electron-withdrawing properties of the chloro and nitro groups can significantly influence the molecule's interaction with biological targets.

Antimicrobial and Antifungal Activity

The presence of both a halogen and a nitro group on the pyrazole ring suggests a strong potential for antimicrobial and antifungal properties. For instance, a related compound, 5-chloro-1-methyl-4-nitroimidazole, has shown significant antifungal activity against Candida albicans and Aspergillus niger, as well as antibacterial effects against Pseudomonas aeruginosa and Klebsiella pneumoniae.[15] This indicates that the 5-chloro-4-nitro substitution pattern on a heterocyclic ring may be a key pharmacophore for antimicrobial drug design.

A Versatile Intermediate for Novel Drug Candidates

This compound is a valuable intermediate in organic synthesis, providing a platform for the creation of more complex and potentially more potent bioactive molecules.[1] The chloro and nitro groups can be readily substituted or modified, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies. As an example, related pyrazole precursors have been utilized in the synthesis of novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles, which have demonstrated in vitro antimalarial activity against Plasmodium falciparum.[16]

III. Proposed Workflow for Biological Investigation

For research teams interested in exploring the biological activities of this compound, a structured experimental approach is recommended. The following diagram outlines a potential workflow for the initial screening and subsequent development of this compound.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_hit_validation Phase 2: Hit Validation cluster_optimization Phase 3: Lead Optimization cluster_preclinical Phase 4: Preclinical Studies A Compound Synthesis & Characterization B Broad-Spectrum Antimicrobial Assays A->B C In Vitro Cytotoxicity Screening A->C D Activity Confirmed? B->D C->D E Synthesis of Analogues (SAR Studies) D->E Yes I Archive D->I No F Determination of MIC/IC50 E->F G Mechanism of Action Studies F->G H In Vivo Efficacy & Toxicology Models G->H

A proposed experimental workflow for the biological evaluation of this compound.

IV. Future Outlook

The full biological potential of this compound remains to be elucidated. Its structural characteristics strongly suggest that it could be a promising candidate for antimicrobial and antifungal drug discovery. Future research efforts should be directed towards a comprehensive biological screening of this compound against a diverse panel of microbial pathogens and cancer cell lines. Such studies will be instrumental in determining whether this molecule's true value lies as a synthetic intermediate or as a bioactive agent in its own right. The exploration of this and similar pyrazole derivatives could pave the way for the development of next-generation therapeutic agents.

References

An In-depth Technical Guide to 5-Chloro-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-3-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in the field of agrochemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines confirmed information with scientifically grounded extrapolations based on analogous compounds.

Core Compound Properties

This compound is a substituted pyrazole, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The presence of a chloro, a methyl, and a nitro group on the pyrazole ring suggests its potential as a versatile intermediate for the synthesis of various biologically active molecules.

PropertyValueSource
CAS Number 6814-58-0[1][2]
Molecular Formula C₄H₄ClN₃O₂[1][2]
Molecular Weight 161.55 g/mol [1][2]
Purity (Typical) >97%[2]
Known Applications Intermediate in agrochemical synthesis (pesticides, herbicides)[3]

Synthesis

A general and effective method for the nitration of pyrazoles involves the use of a nitrating mixture, such as fuming nitric acid and fuming sulfuric acid (oleum).[4][5]

Synthetic Pathway of this compound precursor 5-Chloro-3-methyl-1H-pyrazole product This compound precursor->product Nitration reagents Fuming HNO₃ / Fuming H₂SO₄ reagents->precursor

Caption: Proposed synthetic pathway for this compound.

Hypothetical Experimental Protocol for Nitration

The following protocol is a representative procedure based on established methods for the nitration of pyrazoles.[5] This is a hypothetical protocol and should be adapted and optimized with appropriate laboratory safety precautions.

  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add fuming sulfuric acid (oleum, e.g., 20% SO₃). Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add fuming nitric acid (e.g., 98%) dropwise to the cooled and stirred oleum, ensuring the temperature does not exceed 10 °C.

  • Reaction: Once the nitrating mixture is prepared and cooled, slowly add 5-chloro-3-methyl-1H-pyrazole to the mixture while maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • The precipitated solid product, this compound, is then collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectral Data (Predicted)

No experimental spectra for this compound are publicly available. The following table summarizes the predicted spectral characteristics based on data from analogous substituted pyrazoles.[6][7]

TechniquePredicted Characteristics
¹H NMR - A singlet for the N-H proton (if not exchanged), likely in the region of 13-15 ppm. - A singlet for the C3-methyl protons, expected around 2.3-2.6 ppm.
¹³C NMR - A signal for the C3-methyl carbon around 10-15 ppm. - Signals for the pyrazole ring carbons: C3 (approx. 150-155 ppm), C4 (bearing the nitro group, downfield shift expected), and C5 (bearing the chloro group, approx. 110-120 ppm). The exact shifts will be influenced by all substituents.
IR (Infrared Spectroscopy) - N-H stretching vibration around 3100-3300 cm⁻¹. - Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. - C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region. - C-Cl stretching vibration, typically below 800 cm⁻¹.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) at m/z 161, with a characteristic M+2 isotope peak at m/z 163 (approximately one-third the intensity of the M⁺ peak) due to the presence of chlorine. - Fragmentation may involve the loss of the nitro group (-NO₂, 46 Da) and other characteristic fragments.

Biological Activities and Potential Mechanism of Action

While specific biological activity data for this compound is not published, its role as an agrochemical intermediate points towards potential applications in crop protection.[3] The pyrazole scaffold is a well-established pharmacophore in many commercial pesticides.[8]

Potential Biological Activities
  • Fungicidal Activity: Many pyrazole derivatives are potent fungicides. A primary mode of action for this class of compounds is the inhibition of succinate dehydrogenase (SDHI) in the mitochondrial electron transport chain, which disrupts fungal respiration.[9]

  • Insecticidal Activity: Certain pyrazole compounds, such as fipronil, act as insecticides by blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death.[10]

  • Herbicidal Activity: Some pyrazole derivatives have been developed as herbicides, though the specific mechanisms can vary.

  • Antimicrobial Activity: The pyrazole nucleus is also found in compounds with antibacterial properties.[11][12]

Potential Mechanism of Action as a Fungicide (SDHI)

Given the prevalence of SDHI fungicides among pyrazole derivatives, it is plausible that compounds derived from this compound could function through this mechanism.

SDHI Mechanism of Action cluster_etc Mitochondrial Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate Oxidation q Ubiquinone (Q) sdh->q Reduction qh2 Ubihydroquinone (QH₂) q->qh2 complex_iii Complex III qh2->complex_iii atp ATP (Energy) complex_iii->atp ...to ATP Synthesis inhibitor 5-Chloro-3-methyl-4-nitro- 1H-pyrazole Derivative (Potential SDHI) inhibitor->sdh Inhibition

Caption: General mechanism of action for pyrazole-based SDHI fungicides.

Representative Biological Data for Pyrazole Derivatives

The following table presents representative, though hypothetical, in vitro biological activity data for pyrazole derivatives to illustrate their potential efficacy. Note: This data is not specific to this compound but is based on the activities of analogous compounds.

Activity TypeTarget OrganismMetricRepresentative Value
Fungicidal Botrytis cinereaEC₅₀0.1 - 5.0 µg/mL
Fungicidal Alternaria alternataEC₅₀0.5 - 10.0 µg/mL
Insecticidal Plutella xylostellaLC₅₀1.0 - 20.0 mg/L
Antibacterial Staphylococcus aureusMIC4 - 64 µg/mL

Conclusion

This compound is a valuable chemical intermediate, particularly in the agrochemical sector. While detailed public data on its synthesis and biological properties are scarce, its structural features suggest it is a promising precursor for the development of novel fungicides, insecticides, and other bioactive compounds. The synthetic and mechanistic information provided in this guide, based on well-established principles of pyrazole chemistry, offers a solid foundation for researchers and drug development professionals to explore the potential of this and related molecules. Further research is warranted to fully characterize this compound and its derivatives to unlock their full therapeutic or agrochemical potential.

References

An In-depth Technical Guide to 5-Chloro-3-methyl-4-nitro-1H-pyrazole (Pyrazachlor)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of 5-Chloro-3-methyl-4-nitro-1H-pyrazole (CAS No. 6814-58-0). Primarily recognized for its role as a chemical intermediate in the agrochemical sector, this pyrazole derivative, also known by its synonym Pyrazachlor, has been notably investigated for its utility as a plant growth regulator, specifically as a fruit loosening agent in citrus. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for a representative synthesis, and summarizes its biological activity, with a focus on its agricultural applications.

Discovery and History

The history of this compound is principally linked to its development as an agrochemical. It is identified as a plant growth regulator under the synonym Pyrazachlor. Research indicates that it was proposed for use as a growth regulator on citrus crops.[1] Although not registered for use in the United States or the European Union, its potential in agriculture has been the subject of study.[1]

The compound, referred to as CMNP in scientific literature, has been demonstrated to be an effective agent for promoting the abscission (loosening) of mature sweet oranges, which is a significant aid in mechanical harvesting.[2] This property is particularly valuable for late-season 'Valencia' oranges as it does not concurrently promote the loosening of the newly developing fruit.[2] The efficacy of CMNP is dependent on factors such as concentration, spray coverage, temperature, and rainfall following application.[2] Direct contact of the compound with the fruit peel is essential for its abscission-promoting activity.[2]

While the initial discovery and synthesis by a specific individual or team are not prominently documented in readily available literature, its investigation as a plant growth regulator appears to have been most active in the latter half of the 20th century.

Chemical and Physical Properties

This compound is a heterocyclic compound with the chemical formula C₄H₄ClN₃O₂. Its molecular structure features a pyrazole ring substituted with a chloro group at the 5-position, a methyl group at the 3-position, and a nitro group at the 4-position.

PropertyValueReference
CAS Number 6814-58-0[3]
Molecular Formula C₄H₄ClN₃O₂[3]
Molecular Weight 161.55 g/mol [3]
Synonyms Pyrazachlor, CMNP, 1H-Pyrazole, 3-chloro-5-methyl-4-nitro-, 3-Chloro-5-methyl-4-nitropyrazole[1][4]
Appearance Not specified in detail, but likely a solid at room temperature.
Purity Commercially available at ≥97%[3]

Synthesis

While a specific, detailed experimental protocol for the industrial synthesis of this compound is not widely published, a general and representative synthesis can be inferred from established methods for the nitration of pyrazoles. The following protocol is a plausible laboratory-scale synthesis based on known chemical transformations.

General Synthesis Pathway

The synthesis of this compound can be conceptualized as a multi-step process, likely starting from a more readily available pyrazole precursor, followed by chlorination and nitration. A potential synthetic route is illustrated below.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Chlorination cluster_2 Nitration 3-methyl-1H-pyrazol-5(4H)-one 3-methyl-1H-pyrazol-5(4H)-one 5-chloro-3-methyl-1H-pyrazole 5-chloro-3-methyl-1H-pyrazole 3-methyl-1H-pyrazol-5(4H)-one->5-chloro-3-methyl-1H-pyrazole  POCl3 This compound This compound 5-chloro-3-methyl-1H-pyrazole->this compound  HNO3/H2SO4

A plausible synthetic pathway for this compound.
Detailed Experimental Protocol (Representative)

This protocol describes a representative method for the nitration of a chloropyrazole precursor. Caution: This reaction involves the use of strong acids and nitrating agents. Appropriate safety precautions, including personal protective equipment and a fume hood, are essential.

Step 1: Synthesis of 5-chloro-3-methyl-1H-pyrazole (Intermediate)

Step 2: Nitration of 5-chloro-3-methyl-1H-pyrazole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 5-chloro-3-methyl-1H-pyrazole (1 equivalent).

  • Acidification: Cool the flask in an ice-water bath to 0-5 °C. Slowly add concentrated sulfuric acid (H₂SO₄) (e.g., 5 equivalents) dropwise while maintaining the temperature below 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) (1.1 equivalents) and concentrated sulfuric acid (H₂SO₄) (2 equivalents) by slowly adding the nitric acid to the sulfuric acid in a separate flask cooled in an ice bath.

  • Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product should precipitate as a solid.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Biological Activity and Applications

The primary documented biological activity of this compound is as a plant growth regulator, specifically for inducing fruit abscission in citrus.

Plant Growth Regulation in Citrus

As a fruit loosening agent, CMNP facilitates the mechanical harvesting of sweet oranges. Its application leads to a reduction in the fruit detachment force (FDF).

Experimental Workflow for Evaluating Fruit Loosening Efficacy:

PGR_Workflow cluster_0 Treatment Application cluster_1 Incubation Period cluster_2 Data Collection cluster_3 Analysis Spray Application of CMNP Spray Application of CMNP Time for Abscission Layer Development Time for Abscission Layer Development Spray Application of CMNP->Time for Abscission Layer Development Measurement of Fruit Detachment Force (FDF) Measurement of Fruit Detachment Force (FDF) Time for Abscission Layer Development->Measurement of Fruit Detachment Force (FDF) Comparison with Control Comparison with Control Measurement of Fruit Detachment Force (FDF)->Comparison with Control

Workflow for assessing the efficacy of CMNP as a fruit loosening agent.

Quantitative Data on Fruit Loosening:

In a study on 'Hamlin' and 'Valencia' oranges, CMNP (17% active ingredient) was applied at a concentration of 200 mg·L⁻¹ with an adjuvant.[2] The study found that spray volume and canopy position influenced the degree of fruit loosening.

Citrus VarietySpray Volume (L·ha⁻¹)Canopy PositionAverage Fruit Detachment Force (N)
'Valencia'935Periphery50 - 74
'Valencia'935Inside52 - 84
'Valencia'1871Periphery50 - 74
'Valencia'1871Inside52 - 84
'Valencia'2806Periphery50 - 74
'Valencia'2806Inside52 - 84

Data adapted from a study on the efficacy of CMNP, showing that fruit inside the canopy did not loosen as much as fruit on the periphery.[2]

Intermediate in Agrochemical Synthesis

This compound serves as a valuable intermediate in the synthesis of a variety of agrochemicals, including pesticides and herbicides.[5] The presence of the chloro and nitro functional groups allows for diverse chemical modifications to produce compounds with high biological activity against pests and weeds.[5]

Signaling Pathways

There is currently no publicly available information detailing the specific signaling pathways in plants that are modulated by this compound to induce fruit abscission. It is hypothesized that, like other abscission agents, it may influence the ethylene biosynthesis pathway or the activity of cell wall degrading enzymes in the abscission zone of the fruit. Further research is required to elucidate the precise molecular mechanism of action.

Conclusion

This compound, also known as Pyrazachlor or CMNP, is a pyrazole derivative with a notable history as a potential plant growth regulator for citrus. While its commercial use is not widespread, its effectiveness as a fruit loosening agent is documented in scientific literature. Its role as a versatile intermediate in the synthesis of other agrochemicals underscores its importance in the field of agricultural chemistry. Further research into its specific biological mechanisms of action and the development of new derivatives could open up new applications in both agriculture and potentially other areas of drug development.

References

Commercial Availability and Technical Profile of 5-Chloro-3-methyl-4-nitro-1H-pyrazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – 5-Chloro-3-methyl-4-nitro-1H-pyrazole, a substituted pyrazole derivative, is commercially available from various chemical suppliers, positioning it as a readily accessible building block for researchers in drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties, commercial availability, potential synthetic routes, and prospects in medicinal chemistry.

Chemical Identity and Properties

This compound is a heterocyclic organic compound with the chemical formula C₄H₄ClN₃O₂ and a molecular weight of 161.55 g/mol . Its unique structure, featuring a pyrazole core substituted with chloro, methyl, and nitro groups, makes it a versatile intermediate for the synthesis of more complex molecules.

PropertyValueSource
CAS Number 6814-58-0--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₄H₄ClN₃O₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 161.55 g/mol --INVALID-LINK--, --INVALID-LINK--
Typical Purity ≥97%--INVALID-LINK--
Appearance Not specified by all suppliers, generally a solidN/A
MDL Number MFCD00462202--INVALID-LINK--

Commercial Availability

This pyrazole derivative is available from a range of suppliers catering to the research and development sector. The compound is typically offered in research quantities with lead times varying by supplier.

SupplierCatalog NumberPurityAvailability
INDOFINE Chemical Company, Inc. 08-698797%7-10 days delivery
Synblock Not specified≥98%In stock
ChemCeed Not specifiedmin 97%Not specified

Potential Synthetic Pathways

A potential generalized synthetic workflow is outlined below:

G cluster_synthesis Generalized Synthetic Workflow start Starting Materials (e.g., 1,3-Diketone & Hydrazine) cyclization Pyrazole Ring Formation (Cyclocondensation) start->cyclization intermediate 3-Methyl-1H-pyrazole cyclization->intermediate chlorination Chlorination intermediate->chlorination chloro_intermediate 5-Chloro-3-methyl-1H-pyrazole chlorination->chloro_intermediate nitration Nitration chloro_intermediate->nitration product This compound nitration->product purification Purification (e.g., Crystallization, Chromatography) product->purification final_product Purified Product purification->final_product

A generalized workflow for the synthesis of this compound.

A key reaction in the synthesis of similar substituted pyrazoles is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group that can be subsequently converted to a nitro group. Alternatively, direct nitration of a pyrazole precursor is a common method.

Illustrative Experimental Protocol (Hypothetical)

The following is a hypothetical, non-validated protocol based on general procedures for pyrazole synthesis and modification. Researchers should conduct their own literature search and risk assessment before attempting any synthesis.

Step 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one. This can be achieved by the condensation of ethyl acetoacetate with hydrazine hydrate.

Step 2: Vilsmeier-Haack Reaction for Chloroformylation. The resulting pyrazolone can be treated with a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide) to yield 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde.

Step 3: Oxidation to Carboxylic Acid. The aldehyde can be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate).

Step 4: Curtius Rearrangement and Nitration. The carboxylic acid can be converted to an acyl azide, which upon rearrangement and subsequent nitration could potentially yield the target nitro-pyrazole.

Alternatively, a more direct nitration approach could be explored:

Step 1: Synthesis of 5-Chloro-3-methyl-1H-pyrazole. This intermediate can be synthesized through various established methods.

Step 2: Nitration. The 5-chloro-3-methyl-1H-pyrazole could then be nitrated using a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction would be a critical factor to control.

Potential Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities. The substituents on this compound provide multiple points for further chemical modification, making it an attractive starting material for generating diverse compound libraries for high-throughput screening.

The known biological activities of various substituted pyrazoles include:

  • Antimicrobial: Pyrazole derivatives have shown efficacy against various bacterial and fungal strains.

  • Anti-inflammatory: Many pyrazole-containing compounds exhibit potent anti-inflammatory properties.

  • Anticancer: The pyrazole nucleus is present in several anticancer agents, targeting various signaling pathways.

  • Antiviral: Certain pyrazole derivatives have demonstrated inhibitory activity against a range of viruses.

G cluster_applications Potential Drug Discovery Applications cluster_targets Potential Therapeutic Areas start This compound derivatization Chemical Derivatization start->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id antimicrobial Antimicrobial screening->antimicrobial anti_inflammatory Anti-inflammatory screening->anti_inflammatory anticancer Anticancer screening->anticancer antiviral Antiviral screening->antiviral lead_op Lead Optimization hit_id->lead_op candidate Drug Candidate lead_op->candidate

Logical flow from the starting material to potential drug candidates.

Currently, there is no publicly available information linking this compound to a specific biological target or signaling pathway. Researchers acquiring this compound would likely use it as a scaffold to synthesize novel derivatives for screening against a variety of targets implicated in diseases.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential for the development of new therapeutic agents. Its rich functionality allows for diverse chemical modifications, enabling the exploration of a broad chemical space in the quest for novel drugs. While specific biological data for this compound is scarce, the well-documented importance of the pyrazole core in medicinal chemistry underscores its value to the research community.

Methodological & Application

Synthesis Protocol for 5-Chloro-3-methyl-4-nitro-1H-pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 5-Chloro-3-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a three-step process commencing with the cyclization of ethyl acetoacetate and hydrazine hydrate to form 3-methyl-1H-pyrazol-5(4H)-one. This intermediate subsequently undergoes nitration to yield 3-methyl-4-nitro-1H-pyrazol-5(4H)-one, which is then chlorinated to afford the final product. This protocol outlines the detailed experimental procedures, reagent specifications, and data analysis for each step.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The introduction of chloro and nitro functionalities on the pyrazole ring provides reactive sites for further chemical modifications.

Overall Reaction Scheme

The synthesis of this compound is accomplished through the following three-step reaction sequence:

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination Ethyl_acetoacetate Ethyl acetoacetate Product_1 3-methyl-1H-pyrazol-5(4H)-one Ethyl_acetoacetate->Product_1 Ethanol, Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Product_1 Ethanol, Reflux Product_1_ref 3-methyl-1H-pyrazol-5(4H)-one Product_2 3-methyl-4-nitro-1H-pyrazol-5(4H)-one Product_1_ref->Product_2 0-10 °C Reagents_2 HNO₃ / H₂SO₄ Reagents_2->Product_2 0-10 °C Product_2_ref 3-methyl-4-nitro-1H-pyrazol-5(4H)-one Final_Product This compound Product_2_ref->Final_Product Reflux Reagent_3 POCl₃ Reagent_3->Final_Product Reflux

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

Reagent/SolventSupplierPurity
Ethyl acetoacetateSigma-Aldrich≥99%
Hydrazine hydrateSigma-Aldrich≥98%
EthanolFisher ScientificAnhydrous
Nitric acid (65%)Sigma-AldrichACS reagent
Sulfuric acid (98%)Sigma-AldrichACS reagent
Phosphorus oxychlorideSigma-Aldrich≥99%
Step 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one

This procedure is adapted from the literature for the synthesis of pyrazolones.[1][2]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (0.1 mol, 13.01 g) in absolute ethanol (50 mL).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (0.1 mol, 5.01 g) dropwise at room temperature. The addition should be controlled to maintain a gentle reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture in an ice bath. The product will precipitate as a white solid.

  • Purification: Filter the solid precipitate, wash with a small amount of cold ethanol, and dry under vacuum to yield 3-methyl-1H-pyrazol-5(4H)-one.

ProductFormYieldMelting Point
3-methyl-1H-pyrazol-5(4H)-oneWhite solid~85-90%222-225 °C[1]
Step 2: Synthesis of 3-methyl-4-nitro-1H-pyrazol-5(4H)-one

This nitration procedure is based on standard methods for nitrating pyrazole derivatives.

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 3-methyl-1H-pyrazol-5(4H)-one (0.05 mol, 4.90 g) in concentrated sulfuric acid (25 mL). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (0.055 mol, 3.47 g) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Reagent Addition: Add the nitrating mixture dropwise to the solution of the pyrazolone, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (100 g). The nitro derivative will precipitate.

  • Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 3-methyl-4-nitro-1H-pyrazol-5(4H)-one.

ProductFormYield
3-methyl-4-nitro-1H-pyrazol-5(4H)-onePale yellow solid~70-75%
Step 3: Synthesis of this compound

The chlorination is achieved using phosphorus oxychloride, a common reagent for this transformation.[3][4][5]

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 3-methyl-4-nitro-1H-pyrazol-5(4H)-one (0.03 mol, 4.29 g).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (0.09 mol, 13.8 g, 8.4 mL).

  • Reaction: Heat the mixture to reflux for 3-4 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Work-up and Isolation: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (150 g) with vigorous stirring.

  • Purification: The solid product that precipitates is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) may be performed to obtain pure this compound.

Data Presentation

Physicochemical and Spectroscopic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
3-methyl-1H-pyrazol-5(4H)-oneC₄H₆N₂O98.10White solid222-225[1]
3-methyl-4-nitro-1H-pyrazol-5(4H)-oneC₄H₅N₃O₃143.10Pale yellow solid-
This compoundC₄H₄ClN₃O₂161.55--

Note: The melting point for 3-methyl-4-nitro-1H-pyrazol-5(4H)-one and this compound should be determined experimentally.

Safety Precautions

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated nitric and sulfuric acids are highly corrosive. Handle with care, using appropriate PPE. The nitration reaction is exothermic and should be cooled properly.

  • Phosphorus oxychloride is a corrosive and moisture-sensitive reagent that reacts violently with water. All operations should be conducted in a fume hood, and appropriate PPE must be worn.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. The three-step synthesis is robust and scalable, providing a key intermediate for the development of novel pyrazole-based compounds for various applications in the pharmaceutical and agrochemical industries. Researchers should adhere to the safety precautions outlined due to the hazardous nature of some of the reagents involved.

References

Application Notes and Protocols for 5-Chloro-3-methyl-4-nitro-1H-pyrazole as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Chloro-3-methyl-4-nitro-1H-pyrazole as a versatile chemical intermediate in the synthesis of various heterocyclic compounds. Its trifunctional nature, possessing nitro, chloro, and pyrazole-NH moieties, allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry and agrochemical research.

Overview of Synthetic Potential

This compound serves as a key precursor for the synthesis of more complex molecular architectures, primarily through the sequential or selective modification of its functional groups. The two principal reaction pathways involve the reduction of the 4-nitro group to an amine and the nucleophilic substitution of the 5-chloro atom. These transformations open avenues to a variety of substituted pyrazoles, which can be further elaborated into fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines, known for their diverse biological activities. The pyrazole ring itself is a stable aromatic system and a common scaffold in many pharmaceutical agents.[1]

Key Synthetic Transformations and Protocols

The following sections detail the experimental protocols for the key transformations of this compound.

Reduction of the 4-Nitro Group to 4-Amino-5-chloro-3-methyl-1H-pyrazole

The reduction of the nitro group is a critical step to unlock further synthetic possibilities, particularly for the construction of fused ring systems. Several methods can be employed for this transformation, with catalytic hydrogenation and metal-mediated reductions being the most common.

Protocol 2.1.1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[2]

  • Reaction Scheme:

    • This compound → 4-Amino-5-chloro-3-methyl-1H-pyrazole

  • Materials:

    • This compound

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas

    • Inert gas (Nitrogen or Argon)

    • Filtration agent (e.g., Celite®)

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

    • Seal the vessel and purge with an inert gas (e.g., nitrogen) to remove air.

    • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or hydrogen uptake.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-5-chloro-3-methyl-1H-pyrazole.

    • The product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2.1.2: Reduction with Tin(II) Chloride (SnCl₂)

Reduction with SnCl₂ is a classic and reliable method for converting nitro groups to amines, particularly when catalytic hydrogenation is not feasible.[3]

  • Reaction Scheme:

    • This compound → 4-Amino-5-chloro-3-methyl-1H-pyrazole

  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol or Ethyl acetate

    • Sodium hydroxide (NaOH) solution

    • Brine

  • Procedure:

    • Suspend this compound (1.0 eq) in ethanol or ethyl acetate.

    • Add a solution of SnCl₂·2H₂O (typically 3-5 eq) in concentrated HCl to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic, which will precipitate tin salts.

    • Filter the mixture to remove the tin salts and wash the solid with the reaction solvent.

    • Extract the filtrate with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization or column chromatography as needed.

Reduction Method Typical Reagents Typical Solvent Temperature General Yield Range Reference
Catalytic HydrogenationH₂, 10% Pd/CMethanol or EthanolRoom TemperatureHigh[2]
Tin(II) ChlorideSnCl₂·2H₂O, HClEthanol or Ethyl AcetateRefluxGood to High[3]
Nucleophilic Aromatic Substitution of the 5-Chloro Group

The chlorine atom at the 5-position of the pyrazole ring is susceptible to nucleophilic aromatic substitution (SNAᵣ), especially when the ring is activated by electron-withdrawing groups.[4] This allows for the introduction of various functionalities, such as alkoxy, amino, or thioether groups.

Protocol 2.2.1: Substitution with an Alkoxide

  • Reaction Scheme:

    • 4-Amino-5-chloro-3-methyl-1H-pyrazole + NaOMe → 4-Amino-5-methoxy-3-methyl-1H-pyrazole

  • Materials:

    • 4-Amino-5-chloro-3-methyl-1H-pyrazole

    • Sodium methoxide (NaOMe)

    • Methanol

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Dissolve 4-Amino-5-chloro-3-methyl-1H-pyrazole (1.0 eq) in dry methanol under an inert atmosphere.

    • Add a solution of sodium methoxide in methanol (typically 1.1-1.5 eq).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify by column chromatography or recrystallization.

Nucleophile Typical Reagents Typical Solvent Temperature General Yield Range Reference
AlkoxideNaOMeMethanolRefluxModerate to GoodGeneral SNAr
AmineR₂NH, Base (e.g., K₂CO₃)DMF or DioxaneElevatedModerate to Good[5]

Application in the Synthesis of Fused Heterocycles: Pyrazolo[3,4-d]pyrimidines

4-Amino-5-substituted-pyrazoles are valuable precursors for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological activities, including use as kinase inhibitors.[6]

Protocol 3.1: Synthesis of a Pyrazolo[3,4-d]pyrimidine from 4-Aminopyrazole-5-carbonitrile

This protocol describes the cyclocondensation reaction of a 4-aminopyrazole-5-carbonitrile (which can be synthesized from the corresponding 5-chloro derivative) with formamide to yield the pyrazolo[3,4-d]pyrimidine core.

  • Reaction Scheme:

    • 4-Amino-3-methyl-1H-pyrazole-5-carbonitrile + Formamide → 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Materials:

    • 4-Amino-3-methyl-1H-pyrazole-5-carbonitrile

    • Formamide

  • Procedure:

    • A mixture of 4-Amino-3-methyl-1H-pyrazole-5-carbonitrile (1.0 eq) and an excess of formamide is heated to reflux (around 180-200 °C).

    • The reaction is monitored by TLC until the starting material is consumed.

    • After completion, the reaction mixture is cooled to room temperature, and the product often precipitates.

    • The solid product is collected by filtration, washed with a cold solvent like ethanol or water, and dried.

    • Further purification can be achieved by recrystallization.

Visualized Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

G A This compound B 4-Amino-5-chloro-3-methyl-1H-pyrazole A->B Reduction (e.g., H₂/Pd-C or SnCl₂/HCl) C 4-Amino-5-methoxy-3-methyl-1H-pyrazole B->C Nucleophilic Substitution (e.g., NaOMe/MeOH) D 4-Amino-3-methyl-1H-pyrazole-5-carbonitrile B->D Cyanation (not detailed) E 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine D->E Cyclocondensation (Formamide, reflux)

Caption: Synthetic pathways from this compound.

G cluster_reduction Nitro Group Reduction Workflow A Dissolve this compound in Solvent B Add Catalyst (e.g., Pd/C) A->B C Introduce H₂ Gas B->C D Stir at Room Temperature C->D E Filter to Remove Catalyst D->E F Concentrate Filtrate E->F G Purify Product F->G

Caption: Experimental workflow for the catalytic hydrogenation.

Safety Considerations

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas and should be conducted with appropriate safety measures, including the use of a properly grounded hydrogenation apparatus and ensuring no ignition sources are present.

  • Tin(II) Chloride and Hydrochloric Acid: These reagents are corrosive. Handle with care and appropriate PPE. The neutralization step with NaOH can be exothermic.

  • Formamide: Formamide is a teratogen and should be handled with extreme caution in a fume hood.

These protocols and application notes provide a foundation for the utilization of this compound in synthetic chemistry. Researchers should always consult relevant safety data sheets (SDS) and perform risk assessments before carrying out any chemical reactions.

References

Application Notes and Protocols: 5-Chloro-3-methyl-4-nitro-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-3-methyl-4-nitro-1H-pyrazole is a versatile heterocyclic building block in medicinal chemistry and organic synthesis. Its structure is characterized by a pyrazole core, which is a recognized pharmacophore present in numerous FDA-approved drugs.[1][2] The compound's utility is significantly enhanced by the presence of highly reactive functional groups: a chloro group at the 5-position and a nitro group at the 4-position. These sites allow for diverse chemical modifications, making it a valuable intermediate for the synthesis of a wide array of potentially bioactive molecules.[3] While direct biological data on the title compound is limited, its primary application lies in serving as a precursor for derivatives with significant pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4][5][6][7]

Key Applications in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in the development of new therapeutic agents. Derivatives synthesized from 5-chloro-3-methyl-pyrazole intermediates have demonstrated a broad spectrum of biological activities.

1. Antimicrobial Agents: The pyrazole nucleus is a key component in the design of novel antimicrobial compounds.[2][4] The chloro and formyl groups of the related intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, serve as handles to synthesize more complex heterocyclic systems such as pyrazolyl-thiazoles, pyrazolo-chromenes, and pyrazolo-pyridones, which have been evaluated for their activity against various bacterial and fungal strains.[4][8] For instance, derivatives have been synthesized and tested against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[4][9][10]

2. Anticancer Agents: Pyrazole derivatives are extensively investigated for their potential as anticancer agents.[11][12][13] The core structure is found in compounds designed to act as inhibitors of key enzymes in cancer progression, such as protein kinases.[14] Synthetic modifications of the 5-chloro-3-methyl-pyrazole scaffold have led to the development of compounds with cytotoxic activity against various cancer cell lines, including leukemia (K562), lung (A549), and breast (MCF-7) cancer cells.[11]

3. Antiviral and Other Biological Activities: Beyond antimicrobial and anticancer applications, this pyrazole scaffold is a precursor for molecules with other important biological activities. Derivatives have been synthesized and evaluated for their antiviral efficacy, notably against Newcastle disease virus (NDV).[6][15] Furthermore, the pyrazole core is associated with anti-inflammatory, analgesic, anticonvulsant, and antidepressant activities, making it a privileged structure in drug discovery.[5][7][16]

Data Presentation

The following tables summarize the biological activity of various derivatives synthesized from the closely related and commonly used intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This data illustrates the therapeutic potential of the core scaffold.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound Class Test Organism Activity Metric Result Reference Standard
Pyrazolo-pyridone S. aureus Zone of Inhibition Moderate Cephalothin
Pyrazolo-chromene E. coli Zone of Inhibition Significant Chloramphenicol
Pyrazolyl-thiazole C. albicans Zone of Inhibition Moderate Cycloheximide
Pyrazolyl 1,3,4-thiadiazine S. aureus MIC 62.5-125 µg/mL Chloramphenicol
Pyrazolyl 1,3,4-thiadiazine C. albicans MIC 2.9-7.8 µg/mL Clotrimazole

(Data synthesized from narrative descriptions in search results[4][17])

Table 2: Anticancer Activity of Pyrazole Derivatives

Cell Line Compound Type Activity Metric Result Reference Standard
K562 (Leukemia) Benzofuropyrazole GI50 0.021 µM ABT-751
A549 (Lung) Benzofuropyrazole GI50 0.69 µM ABT-751
MCF-7 (Breast) Pyrazoline Derivative IC50 5.8 µM -
HepG-2 (Liver) Pyrazoline Derivative IC50 6.78 µM -
HeLa (Cervical) Chloro Derivative IC50 14.2 µg/mL Paclitaxel (0.008 µg/mL)

(Data extracted from search results[11])

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and subsequent bioactive compounds are provided below.

Protocol 1: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol describes a common Vilsmeier-Haack reaction to synthesize the key carbaldehyde intermediate from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[5]

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

Procedure:

  • Chill dimethylformamide (15 mmol) in an ice-cold bath.

  • Add phosphorus oxychloride (35 mmol) dropwise to the cold DMF with constant stirring over 15 minutes.

  • Continue stirring the mixture at 0 °C for an additional 20 minutes to form the Vilsmeier reagent.

  • To this mixture, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol).

  • Heat the reaction mixture under reflux for 1.5 hours.

  • After completion, cool the mixture and pour it onto crushed ice.

  • Neutralize the solution, which will cause the product to precipitate.

  • Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Synthesis of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide

This protocol details the synthesis of a hydrazone derivative, a common intermediate for creating more complex heterocyclic systems.[4][8]

Materials:

  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (0.02 mol)

  • 2-cyanoacetohydrazide (0.02 mol)

  • Absolute ethanol (60 mL)

Procedure:

  • Combine the pyrazole-4-carbaldehyde (0.02 mol) and 2-cyanoacetohydrazide (0.02 mol) in a round-bottom flask.

  • Add absolute ethanol (60 mL) to the flask.

  • Reflux the mixture for 5 hours at 120 °C.

  • After reflux, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to yield the final product.

  • Characterize the product using IR and ¹H-NMR spectroscopy.

Protocol 3: Antimicrobial Activity Screening (Broth Microdilution Method)

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Materials:

  • Synthesized pyrazole derivatives

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Chloramphenicol, Clotrimazole)

  • DMSO (for dissolving compounds)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations.

  • Prepare an inoculum of the test microorganism, adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Add a standardized volume of the inoculum to each well of the microtiter plate.

  • Include positive controls (broth + inoculum, no compound) and negative controls (broth only). Also, include wells with standard antibiotics as a reference.

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Synthesis_Pathway Start 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one Intermediate 5-Chloro-3-methyl-1-phenyl- 1H-pyrazole-4-carbaldehyde Start->Intermediate Vilsmeier-Haack (POCl3, DMF) Product1 Pyrazolopyrimidines Intermediate->Product1 Product2 Cyanoacetohydrazide Derivatives Intermediate->Product2 Product3 Hydrazones, Thiazolidinediones Intermediate->Product3 Nuc1 Hydrazides / Thiourea Nuc1->Product1 Nuc2 Cyanoacetohydrazide Nuc2->Product2 Nuc3 Nitrogen/Carbon Nucleophiles Nuc3->Product3 Bioactivity Antimicrobial, Anticancer, Antiviral Activity Product1->Bioactivity Product2->Bioactivity Product3->Bioactivity

Caption: Synthetic pathway from a pyrazolone precursor to bioactive pyrazole derivatives.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock Solutions (in DMSO) C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microorganism B->D C->D E Incubate Plate (e.g., 24h at 37°C) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

SAR_Logic Core Core Scaffold (5-Chloro-3-methyl-pyrazole) Modification Chemical Modification (Utilizing Chloro & Nitro/Formyl Groups) Core->Modification Library Library of Novel Derivatives Modification->Library Screening Biological Screening (Antimicrobial, Anticancer Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Activity Data SAR->Modification Design Feedback Optimized Optimized Lead Compound SAR->Optimized

Caption: Logical workflow for drug discovery using the pyrazole scaffold.

References

Application Notes and Protocols: 5-Chloro-3-methyl-4-nitro-1H-pyrazole as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Chloro-3-methyl-4-nitro-1H-pyrazole (CAS No: 6814-58-0) as a strategic starting material for the synthesis of a variety of agrochemicals, including fungicides, herbicides, and insecticides.[1][2] The presence of three reactive sites—the chloro group, the nitro group, and the N-H of the pyrazole ring—makes this compound a versatile scaffold for chemical modification and the development of novel active ingredients.

Chemical Properties and Reactivity

This compound is a stable, five-membered heterocyclic compound. Its chemical reactivity is dictated by its functional groups:

  • C5-Chloro Group: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr), particularly with soft nucleophiles like thiols. The electron-withdrawing nature of the adjacent nitro group and the pyrazole ring activates the C5 position for such reactions.

  • C4-Nitro Group: The nitro group can be readily reduced to an amino group, providing a key synthetic handle for the introduction of various substituents, most notably for the formation of amide linkages found in many commercial agrochemicals.

  • N1-H Group: The proton on the pyrazole nitrogen is acidic and can be removed by a base to generate a nucleophilic nitrogen atom, which can then be alkylated or arylated to introduce further diversity.

Applications in Agrochemical Synthesis

The pyrazole scaffold is a "privileged" structure in agrochemical discovery, appearing in numerous commercially successful products.[3] this compound serves as a valuable starting point for accessing several classes of agrochemicals.

Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain.[3] The pyrazole-carboxamide moiety is a key pharmacophore for this class of fungicides. While direct synthesis from this compound is not explicitly documented for all commercial SDHIs, a plausible synthetic pathway involves its conversion to a key pyrazole-4-carboxylic acid intermediate.

Examples of Pyrazole-Carboxamide SDHI Fungicides:

  • Bixafen

  • Fluxapyroxad

  • Sedaxane

Herbicides: HPPD Inhibitors

Pyrazole derivatives are prominent in the development of herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants.[3] Inhibition of this enzyme leads to the characteristic bleaching of weeds.

Examples of Pyrazole-Based HPPD Inhibitor Herbicides:

  • Pyrasulfotole

  • Topramezone

  • Pyrazoxyfen

Insecticides: Mitochondrial Electron Transport Inhibitors

Several pyrazole-based insecticides function by inhibiting mitochondrial electron transport, leading to paralysis and death of the target insects.

Examples of Pyrazole-Based Insecticides:

  • Tebufenpyrad

  • Tolfenpyrad

Key Synthetic Transformations and Protocols

The following protocols describe key transformations of this compound to generate valuable intermediates for agrochemical synthesis.

Reduction of the Nitro Group to Form 4-Amino-5-chloro-3-methyl-1H-pyrazole

The reduction of the nitro group to an amine is a critical step to enable the formation of amide bonds, a common feature in many agrochemicals. Several methods can be employed for this transformation.

Protocol 1: Catalytic Hydrogenation

This method is often clean and high-yielding but requires specialized equipment.

  • Materials:

    • This compound

    • Palladium on carbon (Pd/C, 10%)

    • Methanol or Ethanol

    • Hydrogen gas

    • Pressurized hydrogenation vessel

  • Procedure:

    • In a pressure-resistant vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

    • Carefully add Pd/C (5-10 mol%).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 3-4 bar).

    • Stir the reaction mixture vigorously at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-5-chloro-3-methyl-1H-pyrazole.

    • The product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Metal-Acid Reduction

This is a classical and often more accessible method for nitro group reduction.

  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol or Acetic Acid

  • Procedure (using SnCl₂):

    • Suspend this compound (1.0 eq) in ethanol.

    • Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl portion-wise, controlling the exothermic reaction with an ice bath.

    • After the addition is complete, heat the reaction mixture to reflux for 1-3 hours.

    • Monitor the reaction by TLC.

    • Once complete, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.

    • Extract the product with ethyl acetate or dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Synthesis of Pyrazole-4-Carboxamides

The formation of a pyrazole-4-carboxamide is a key step in the synthesis of many SDHI fungicides. This is typically achieved by coupling a pyrazole-4-carboxylic acid with an appropriate amine. The following is a general two-step protocol starting from the 4-amino-pyrazole intermediate.

Step 1: Diazotization and Cyanation (Sandmeyer Reaction) to form 5-Chloro-4-cyano-3-methyl-1H-pyrazole

  • Materials:

    • 4-Amino-5-chloro-3-methyl-1H-pyrazole

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

    • Copper(I) cyanide (CuCN)

    • Sodium cyanide (NaCN) (use with extreme caution)

  • Procedure:

    • Dissolve 4-Amino-5-chloro-3-methyl-1H-pyrazole (1.0 eq) in a mixture of concentrated HCl and water and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of NaNO₂ (1.1 eq) in water, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate flask, prepare a solution of CuCN (1.2 eq) and NaCN (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution, allowing the temperature to rise to room temperature and then gently heating to 50-60 °C to ensure complete reaction.

    • Cool the reaction mixture, and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to yield the crude nitrile.

Step 2: Hydrolysis of the Nitrile to 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid

  • Materials:

    • 5-Chloro-4-cyano-3-methyl-1H-pyrazole

    • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)

  • Procedure (Acid Hydrolysis):

    • Carefully add the crude nitrile to concentrated sulfuric acid and heat the mixture to 80-100 °C for several hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Step 3: Amide Coupling to form a Pyrazole-4-Carboxamide

  • Materials:

    • 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Desired amine (e.g., 2-amino-3',4',5'-trifluorobiphenyl for a Fluxapyroxad analog)

    • A non-nucleophilic base (e.g., triethylamine or pyridine)

    • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Procedure:

    • Suspend the carboxylic acid (1.0 eq) in an anhydrous solvent.

    • Add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.2 eq).

    • Stir the mixture at room temperature or gentle heat until the evolution of gas ceases, indicating the formation of the acid chloride.

    • Remove the excess chlorinating agent under reduced pressure.

    • Dissolve the crude acid chloride in an anhydrous solvent and cool to 0 °C.

    • Add a solution of the desired amine (1.0 eq) and a base (1.2 eq) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify the product by column chromatography or recrystallization.

Quantitative Data

The following tables summarize representative quantitative data for reactions involving pyrazole derivatives in the context of agrochemical synthesis. Note that specific yields for the direct transformation of this compound into commercial products are often proprietary. The data presented here are from analogous reactions found in the literature.

Table 1: Representative Yields for Nitro Group Reduction on Pyrazole Scaffolds

Reagents and ConditionsSubstrateProductYield (%)Reference
H₂ (1 atm), Pd/C, Ethanol, rt4-Nitro-1H-pyrazole4-Amino-1H-pyrazole>95Generic
SnCl₂·2H₂O, HCl, Ethanol, reflux1-Phenyl-4-nitro-1H-pyrazole1-Phenyl-4-amino-1H-pyrazole80-90Generic
Fe, NH₄Cl, Ethanol/H₂O, rt3-Methyl-4-nitro-1-phenyl-1H-pyrazole4-Amino-3-methyl-1-phenyl-1H-pyrazole85-95Generic

Table 2: Biological Activity of Representative Pyrazole-Based Agrochemicals

CompoundClassTarget Organism(s)Mode of ActionRepresentative EC₅₀ / LC₅₀
Bixafen FungicideSeptoria tritici, Puccinia spp.SDHI0.02 - 0.5 mg/L
Fluxapyroxad FungicideBroad-spectrum fungal pathogensSDHI0.01 - 1.0 mg/L
Pyrasulfotole HerbicideBroadleaf weedsHPPD inhibitor10 - 50 g a.i./ha
Tolfenpyrad InsecticideThrips, aphids, whitefliesMitochondrial Complex I inhibitor0.5 - 5 mg/L

Visualizations

The following diagrams illustrate key synthetic pathways and logical relationships in the utilization of this compound as a building block for agrochemicals.

G cluster_start Starting Material cluster_intermediates Key Intermediates cluster_products Agrochemical Scaffolds start This compound amino 4-Amino-5-chloro-3-methyl-1H-pyrazole start->amino Nitro Reduction herbicide Substituted Pyrazole (Herbicide) start->herbicide Substitution/Further Modification carboxylic_acid 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid amino->carboxylic_acid Sandmeyer & Hydrolysis insecticide Substituted Pyrazole (Insecticide) amino->insecticide Derivatization fungicide Pyrazole-4-carboxamide (Fungicide) carboxylic_acid->fungicide Amide Coupling

Caption: Synthetic pathways from this compound.

G cluster_workflow Experimental Workflow: Pyrazole Carboxamide Synthesis start Start with 4-Amino-5-chloro-3-methyl-1H-pyrazole diazotization Diazotization with NaNO2/HCl start->diazotization cyanation Sandmeyer Reaction with CuCN diazotization->cyanation hydrolysis Hydrolysis of Nitrile cyanation->hydrolysis acid_chloride Formation of Acid Chloride hydrolysis->acid_chloride coupling Amide Coupling with Amine acid_chloride->coupling purification Purification coupling->purification product Final Pyrazole Carboxamide purification->product G cluster_fungicides Fungicides (SDHIs) cluster_herbicides Herbicides (HPPD Inhibitors) SDHI Succinate Dehydrogenase ETC Electron Transport Chain SDHI->ETC Inhibits ATP ATP Production ETC->ATP Drives Fungal_Growth Fungal Growth ATP->Fungal_Growth Required for HPPD HPPD Enzyme Pigment Pigment Biosynthesis HPPD->Pigment Inhibits Photosynthesis Photosynthesis Pigment->Photosynthesis Essential for Weed_Growth Weed Growth Photosynthesis->Weed_Growth Required for

References

Application Notes and Protocols for the Functionalization of 5-Chloro-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental procedures for the functionalization of 5-Chloro-3-methyl-4-nitro-1H-pyrazole. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science, offering multiple reaction sites for chemical modification. The protocols detailed below focus on three primary pathways: nucleophilic aromatic substitution at the C5-chloro position, reduction of the C4-nitro group, and alkylation at the N1-position of the pyrazole ring.

Introduction

This compound is a key intermediate for the synthesis of a diverse range of pyrazole derivatives. The electron-withdrawing nature of the nitro group activates the chlorine atom for nucleophilic substitution, while the nitro group itself can be reduced to an amino group, opening up further derivatization possibilities. The acidic N-H of the pyrazole ring can be readily alkylated or arylated. These functionalities make it a valuable scaffold for the development of novel therapeutic agents and functional materials.

Key Functionalization Strategies

The functionalization of this compound can be strategically approached at three distinct positions:

  • C5-Position: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNA r) by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of a wide range of functional groups at this position.

  • C4-Position: The nitro group can be selectively reduced to an amino group, which can then be further modified through acylation, alkylation, or diazotization reactions.

  • N1-Position: The pyrazole nitrogen can be alkylated or arylated to introduce substituents that can modulate the compound's physicochemical and biological properties.

The following diagram illustrates the primary pathways for the functionalization of this compound.

Functionalization_Pathways cluster_C5 C5-Position Functionalization cluster_C4 C4-Position Functionalization cluster_N1 N1-Position Functionalization This compound This compound Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) This compound->Nucleophilic Aromatic Substitution (SNAr) Nu- Nitro Group Reduction Nitro Group Reduction This compound->Nitro Group Reduction [H] N-Alkylation / N-Arylation N-Alkylation / N-Arylation This compound->N-Alkylation / N-Arylation R-X, Base C5-Substituted Pyrazoles C5-Substituted Pyrazoles Nucleophilic Aromatic Substitution (SNAr)->C5-Substituted Pyrazoles 4-Amino-5-chloro-3-methyl-1H-pyrazole 4-Amino-5-chloro-3-methyl-1H-pyrazole Nitro Group Reduction->4-Amino-5-chloro-3-methyl-1H-pyrazole Further Derivatization Further Derivatization 4-Amino-5-chloro-3-methyl-1H-pyrazole->Further Derivatization N1-Substituted Pyrazoles N1-Substituted Pyrazoles N-Alkylation / N-Arylation->N1-Substituted Pyrazoles SNAr_Workflow start Start dissolve Dissolve this compound and amine in a suitable solvent (e.g., DMF, EtOH) start->dissolve add_base Add a non-nucleophilic base (e.g., K2CO3, Et3N) dissolve->add_base heat Heat the reaction mixture (e.g., 80-120 °C) add_base->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup purify Purify the product by column chromatography or recrystallization workup->purify characterize Characterize the 5-amino-substituted pyrazole derivative purify->characterize end End characterize->end Nitro_Reduction_Workflow start Start dissolve Dissolve this compound in a suitable solvent (e.g., MeOH, EtOH) start->dissolve add_catalyst Add a catalyst (e.g., Pd/C or Raney Nickel) dissolve->add_catalyst hydrogenate Hydrogenate under H2 atmosphere (balloon or Parr shaker) add_catalyst->hydrogenate monitor Monitor reaction progress by TLC or LC-MS hydrogenate->monitor filter Filter the reaction mixture through Celite monitor->filter concentrate Concentrate the filtrate under reduced pressure filter->concentrate purify Purify the product if necessary concentrate->purify end End purify->end N_Alkylation_Workflow start Start dissolve Dissolve this compound in a suitable solvent (e.g., DMF, Acetonitrile) start->dissolve add_base Add a base (e.g., K2CO3, Cs2CO3) dissolve->add_base add_alkyl_halide Add the alkylating agent (e.g., R-I, R-Br) add_base->add_alkyl_halide stir Stir the reaction mixture at room temperature or with gentle heating add_alkyl_halide->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor workup Aqueous workup and extraction monitor->workup purify Purify the product by column chromatography workup->purify end End purify->end

Application Notes and Protocols for the Quantification of 5-Chloro-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

5-Chloro-3-methyl-4-nitro-1H-pyrazole is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Accurate and reliable quantification of this compound is essential for quality control, formulation development, and various research applications. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The presented methods are based on established analytical techniques for structurally similar compounds and provide a strong foundation for method development and validation.

Section 1: High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the sensitive and specific quantification of this compound. This method is designed to separate the analyte from potential impurities and degradation products.

1.1. Chromatographic Conditions

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Acetic Acid in Water (v/v)
Gradient Isocratic at 60:40
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 260 nm[1]
Column Temperature 25 °C
Run Time Approximately 10 minutes

1.2. Expected Method Performance Characteristics

The following table summarizes the anticipated performance characteristics of the proposed HPLC method, based on typical values for similar pyrazole derivatives.[1][2][3][4]

ParameterExpected Performance
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

1.3. Experimental Protocol: HPLC Quantification

1.3.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Acetic Acid (glacial, analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

1.3.2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.1% acetic acid in water in a 60:40 (v/v) ratio. For example, to prepare 1 L, mix 600 mL of acetonitrile with 400 mL of water containing 0.4 mL of glacial acetic acid. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in 25 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linearity range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a suitable solvent (preferably the mobile phase), and dilute as necessary to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

1.3.3. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

1.4. Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Sample B->E C Prepare Sample Solution C->E D->E F Acquire Chromatograms E->F G Generate Calibration Curve F->G H Quantify Analyte G->H

Caption: HPLC analysis workflow for this compound.

Section 2: UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of this compound in solutions, provided that there are no interfering substances that absorb at the analytical wavelength.

2.1. Method Parameters

ParameterProposed Condition
Solvent Methanol or Ethanol
Analytical Wavelength (λmax) To be determined experimentally (expect ~250-280 nm)
Path Length 1 cm (standard quartz cuvette)
Mode Absorbance

2.2. Expected Method Performance Characteristics

ParameterExpected Performance
Linearity Range 1 - 25 µg/mL
Correlation Coefficient (r²) > 0.998
Molar Absorptivity (ε) To be determined experimentally

2.3. Experimental Protocol: UV-Vis Spectrophotometry Quantification

2.3.1. Reagents and Materials

  • This compound reference standard

  • Methanol or Ethanol (spectroscopic grade)

  • Volumetric flasks, pipettes

  • Quartz cuvettes (1 cm path length)

2.3.2. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations within the expected linearity range (e.g., 1, 2.5, 5, 10, 15, 20, and 25 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the solvent, and dilute as necessary to obtain a final concentration that falls within the calibration range.

2.3.3. Spectrophotometric Procedure

  • Determine the λmax of this compound by scanning a standard solution across the UV range (e.g., 200-400 nm) against a solvent blank.

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument using the solvent blank.

  • Measure the absorbance of each working standard solution and the sample solution.

  • Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution using the calibration curve and the Beer-Lambert law (A = εbc).

2.4. Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing A Prepare Standard Solutions C Determine λmax A->C B Prepare Sample Solution D Measure Absorbance B->D C->D E Generate Calibration Curve D->E F Quantify Analyte E->F

Caption: UV-Vis spectrophotometry workflow for analyte quantification.

Section 3: General Workflow for Analytical Method Development

The following diagram illustrates the logical relationship and general workflow from sample handling to final data analysis, applicable to both HPLC and UV-Vis spectrophotometry.

General_Workflow cluster_sample Sample Handling cluster_instrument Instrumental Analysis cluster_processing Data Analysis & Reporting A Sample Collection & Weighing B Dissolution & Dilution A->B C Filtration (if necessary) B->C D Method Setup & Equilibration C->D E Data Acquisition D->E F Calibration & Quantification E->F G Method Validation F->G H Report Generation G->H

References

Application Notes and Protocols: Solubility of 5-Chloro-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the solubility characteristics of 5-Chloro-3-methyl-4-nitro-1H-pyrazole. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this note focuses on its predicted solubility based on the known behavior of structurally similar pyrazole derivatives. Furthermore, a comprehensive experimental protocol for determining the precise solubility of this compound in various solvents is provided, alongside a visual workflow to guide the experimental process.

Predicted Solubility Profile

Similar pyrazole derivatives, such as 4-nitro-1H-pyrazole, are known to be sparingly soluble in water but more soluble in organic solvents like ethanol, acetone, and chloroform.[1] Another related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrates good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), moderate solubility in acetone, and temperature-dependent solubility in ethanol.[2]

Based on these observations, the predicted solubility of this compound is summarized in the table below. It is crucial to note that these are predictions and must be confirmed by experimental analysis.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExamplesPredicted Solubility
Polar Protic Water, Ethanol, MethanolLow to Moderate
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileModerate to High
Non-polar Hexane, TolueneLow
Chlorinated Dichloromethane, ChloroformModerate

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of this compound in various solvents.

Materials
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, acetone, etc.)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath (e.g., 25 °C) and agitate them using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed micropipette to avoid precipitation due to temperature changes.

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Calculation:

    • Calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 sep1 Allow solid to settle or centrifuge prep3->sep1 sep2 Collect clear supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify using HPLC or UV-Vis ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Experimental workflow for solubility determination.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.

G cluster_compound_props Compound Properties cluster_solvent_props Solvent Properties compound This compound prop1 Polar Groups (Nitro, Pyrazole Nitrogens) compound->prop1 prop2 Non-polar Groups (Methyl, Chloro) compound->prop2 solubility Solubility prop1->solubility Increases in polar solvents prop2->solubility Increases in non-polar solvents sprop1 Polarity sprop1->solubility sprop2 Hydrogen Bonding Capacity sprop2->solubility

Caption: Factors influencing the solubility of the compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the current literature, a qualitative assessment based on related structures provides valuable guidance for its handling and use in research and development. The provided experimental protocol offers a robust framework for obtaining precise solubility measurements, which are critical for applications ranging from reaction optimization to formulation development in the pharmaceutical industry. Researchers are strongly encouraged to perform these experimental validations to ascertain the exact solubility of this compound in their specific solvent systems.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, three-step protocol for the large-scale synthesis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with the cyclocondensation of ethyl acetoacetate and hydrazine hydrate to form 3-methyl-1H-pyrazol-5-one. Subsequent nitration of the pyrazolone ring at the C4 position, followed by chlorination of the C5 hydroxyl group, yields the target compound. This document offers detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to facilitate reproducible and scalable production.

Introduction

This compound (CAS No: 6814-58-0) is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials.[1][2][3] The presence of nitro and chloro functional groups, combined with the pyrazole core, makes it a versatile scaffold for further chemical modifications.[4] Its derivatives have been investigated for applications in pharmaceuticals, owing to the prevalence of the pyrazole motif in numerous therapeutic agents. This protocol outlines a reliable and scalable synthetic route, starting from readily available commercial reagents.

Synthetic Workflow

The synthesis of this compound is accomplished via a three-step sequence as illustrated in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Pyrazolone Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination A Ethyl Acetoacetate + Hydrazine Hydrate B 3-Methyl-1H-pyrazol-5-one A->B Ethanol, 80°C C 3-Methyl-4-nitro-1H-pyrazol-5-one B->C HNO3 / H2SO4, 0-10°C D This compound C->D POCl3, Reflux

References

Application Notes and Protocols for the Derivatization of 5-Chloro-3-methyl-4-nitro-1H-pyrazole for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 5-Chloro-3-methyl-4-nitro-1H-pyrazole, a versatile scaffold for the synthesis of biologically active compounds. The primary strategy focuses on the reduction of the nitro group to a key amine intermediate, followed by cyclocondensation to form a library of pyrazolo[3,4-d]pyrimidine derivatives. These derivatives have shown significant potential as kinase inhibitors, making them promising candidates for anticancer drug discovery.

Introduction

Pyrazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The starting material, this compound, serves as a valuable building block for creating diverse chemical libraries for biological screening. The derivatization strategy outlined herein focuses on the synthesis of pyrazolo[3,4-d]pyrimidines, which are known to be bioisosteres of purines and can act as potent inhibitors of various protein kinases involved in cell cycle regulation and signaling pathways critical to cancer progression.

Derivatization Strategy: From Nitropyrazole to Pyrazolo[3,4-d]pyrimidines

The core of the derivatization strategy involves a two-step process:

  • Reduction of the Nitro Group: The 4-nitro group of this compound is reduced to a 4-amino group, yielding the key intermediate, 4-amino-5-chloro-3-methyl-1H-pyrazole.

  • Cyclocondensation: The resulting 4-aminopyrazole undergoes a cyclocondensation reaction with various 1,3-dicarbonyl compounds or their equivalents to construct the pyrazolo[3,4-d]pyrimidine ring system. This approach allows for the introduction of diverse substituents on the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-chloro-3-methyl-1H-pyrazole (Intermediate 2)

Materials:

  • This compound (1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1) (1 equivalent) in ethanol, add Tin(II) chloride dihydrate (5 equivalents).

  • Cool the mixture in an ice bath and add concentrated hydrochloric acid dropwise with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 4-amino-5-chloro-3-methyl-1H-pyrazole (2).

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Protocol 2: General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives (3a-c)

Materials:

  • 4-Amino-5-chloro-3-methyl-1H-pyrazole (2)

  • Appropriate 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, diethyl malonate) (1.2 equivalents)

  • Acetic acid

Procedure:

  • A mixture of 4-amino-5-chloro-3-methyl-1H-pyrazole (2) (1 equivalent) and the respective 1,3-dicarbonyl compound (1.2 equivalents) in glacial acetic acid is heated at reflux for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[3,4-d]pyrimidine derivative.

Data Presentation: In Vitro Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

The following tables summarize the in vitro anticancer activity (IC₅₀ values in µM) of representative pyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines.

CompoundMCF-7 (Breast)[1][2]HCT-116 (Colon)[1]HepG2 (Liver)[1][3]A549 (Lung)[3][4]
Derivative 3a 0.0450.0060.0482.24
Derivative 3b 0.361.35-9.20
Derivative 3c 1.74---
Doxorubicin 0.1440.1760.0199.20
Cisplatin ---3.65
CompoundCDK2 IC₅₀ (µM)[1]PLK4 IC₅₀ (µM)[2]EGFR IC₅₀ (µM)
Derivative 3a 0.057--
Derivative 3b -0.0002-
Sorafenib 0.184--

Mandatory Visualizations

experimental_workflow start This compound (1) intermediate 4-Amino-5-chloro-3-methyl-1H-pyrazole (2) start->intermediate Reduction (SnCl2/HCl) derivatives Pyrazolo[3,4-d]pyrimidine Derivatives (3a-c) intermediate->derivatives Cyclocondensation (1,3-Dicarbonyls) screening Biological Screening (Anticancer Assays) derivatives->screening data Data Analysis (IC50 Determination) screening->data

Caption: Experimental workflow for the derivatization and biological screening.

signaling_pathway cluster_cell_cycle Cell Cycle Progression cluster_outcome Cellular Outcome G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 S Phase Progression M M Phase CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb Phosphorylation CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->Rb Phosphorylation E2F E2F Rb->E2F Inhibition DNA_Replication DNA Replication E2F->DNA_Replication Activation CellCycleArrest Cell Cycle Arrest DNA_Replication->CellCycleArrest Apoptosis Apoptosis Derivative Pyrazolo[3,4-d]pyrimidine Derivative Derivative->CDK2_CyclinE Inhibition Derivative->CDK2_CyclinA Inhibition CellCycleArrest->Apoptosis

Caption: Inhibition of CDK2 signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Chloro-3-methyl-4-nitro-1H-pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most plausible synthetic route involves a two-step process starting from readily available precursors. The general strategy is the synthesis of the pyrazolone intermediate, followed by nitration and chlorination. The order of nitration and chlorination can potentially be reversed, but nitration of the pyrazolone followed by chlorination is a common pathway for similar structures.

Q2: What is the typical starting material for this synthesis?

A2: The synthesis typically begins with the preparation of 3-methyl-1H-pyrazol-5(4H)-one. This precursor is synthesized by the condensation of ethyl acetoacetate with hydrazine hydrate.[1][2]

Q3: How is the nitration step typically performed on pyrazole derivatives?

A3: Nitration of pyrazole rings is generally achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile. The reaction is typically carried out at low temperatures to control the exothermicity and prevent side reactions.

Q4: What are the common chlorinating agents for this type of heterocyclic compound?

A4: For the chlorination of pyrazolones and related heterocyclic systems, phosphorus oxychloride (POCl₃) is a widely used and effective reagent. It can also act as a dehydrating agent. The Vilsmeier-Haack reaction, which utilizes a mixture of POCl₃ and a formamide like N,N-dimethylformamide (DMF), is a common method to achieve both chlorination and formylation, though for this specific synthesis, POCl₃ is primarily used for chlorination.[2]

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Problem 1: Low Yield in the Synthesis of 3-methyl-1H-pyrazol-5(4H)-one (Precursor)
Potential Cause Recommended Solution
Incomplete reactionEnsure the reaction goes to completion by monitoring via Thin Layer Chromatography (TLC). The typical reaction involves refluxing ethyl acetoacetate and hydrazine hydrate in ethanol for several hours.[1][2]
Product loss during workupThe product is a white to off-white solid. Ensure complete precipitation by cooling the reaction mixture in an ice bath before filtration. Wash the precipitate with cold ethanol to minimize dissolution.[2]
Impure starting materialsUse freshly distilled ethyl acetoacetate and high-purity hydrazine hydrate.
Problem 2: Poor Yield or No Reaction During Nitration
Potential Cause Recommended Solution
Insufficient nitrating agentEnsure the correct stoichiometry of the nitric acid/sulfuric acid mixture. A typical ratio is a slight excess of nitric acid.
Reaction temperature too lowWhile the reaction should be initiated at a low temperature (e.g., 0-5 °C) to control the initial exotherm, it may require warming to room temperature or slightly above to proceed to completion. Monitor the reaction by TLC.
Deactivation of the pyrazole ringIf the pyrazole ring is already substituted with strongly electron-withdrawing groups, nitration may be difficult. Ensure the precursor is the intended 3-methyl-1H-pyrazol-5-one.
Water in the reaction mixtureThe presence of water can quench the nitronium ion. Use concentrated acids and ensure all glassware is dry.
Problem 3: Formation of Multiple Products During Nitration
Potential Cause Recommended Solution
Over-nitration (dinitration)Control the reaction temperature carefully. Adding the nitrating mixture dropwise at a low temperature can help prevent over-nitration. Use the minimum effective amount of nitric acid.
Isomeric productsWhile the 4-position is generally favored for electrophilic substitution on the pyrazole ring, other isomers can form. Purification by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) may be necessary.
Ring-opening or degradationHarsh reaction conditions (high temperature, prolonged reaction time) can lead to degradation of the pyrazole ring. Maintain the recommended temperature and monitor the reaction progress.
Problem 4: Low Yield or Incomplete Reaction During Chlorination with POCl₃
Potential Cause Recommended Solution
Inactive POCl₃Use freshly opened or distilled phosphorus oxychloride. POCl₃ is sensitive to moisture.
Reaction temperature too lowThe chlorination of pyrazolones with POCl₃ often requires heating. A typical temperature range is 80-110 °C. Monitor the reaction by TLC to determine the optimal temperature and time.
Insufficient POCl₃Use a sufficient excess of POCl₃, which can also serve as the solvent.
Presence of waterEnsure the starting material (nitrated pyrazolone) is completely dry. Any moisture will react with and deactivate the POCl₃.
Problem 5: Difficulty in Product Isolation and Purification
Potential Cause Recommended Solution
Product is an oil or does not crystallizeAfter quenching the reaction mixture with ice water, the product may precipitate as a solid. If it oils out, try scratching the flask or adding a seed crystal. Extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) followed by evaporation may be necessary.
Impurities co-crystallize with the productRecrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can improve purity. Column chromatography may be required for highly impure samples.
Tarry byproductsFormation of tar often indicates decomposition due to excessive heat or prolonged reaction times. Adhering to the optimized reaction conditions is crucial. If tar is present, try to dissolve the crude product in a suitable solvent and filter off the insoluble material before further purification.

Experimental Protocols

Synthesis of 3-methyl-1H-pyrazol-5(4H)-one

A detailed protocol for the synthesis of the precursor is as follows:

Parameter Value
Reactants Ethyl acetoacetate, Hydrazine hydrate
Solvent Ethanol
Temperature Reflux
Reaction Time 2-4 hours
Workup Cooling in an ice bath, filtration, washing with cold ethanol
Typical Yield ~89%[1]
General Procedure for Nitration
Parameter Value
Reactant 3-methyl-1H-pyrazol-5(4H)-one
Reagents Concentrated Nitric Acid, Concentrated Sulfuric Acid
Temperature 0-10 °C (addition), then warming to room temperature
Reaction Time 1-3 hours (monitor by TLC)
Workup Pouring onto crushed ice, filtration, washing with cold water
General Procedure for Chlorination
Parameter Value
Reactant 3-methyl-4-nitro-1H-pyrazol-5(4H)-one
Reagent Phosphorus oxychloride (POCl₃)
Temperature 80-110 °C (reflux)
Reaction Time 2-5 hours (monitor by TLC)
Workup Cooling, carefully pouring onto crushed ice, neutralization with a base (e.g., NaHCO₃), filtration or extraction

Visualized Workflows

SynthesisWorkflow cluster_precursor Step 1: Precursor Synthesis cluster_nitration Step 2: Nitration cluster_chlorination Step 3: Chlorination ethyl_acetoacetate Ethyl Acetoacetate pyrazolone 3-methyl-1H-pyrazol-5(4H)-one ethyl_acetoacetate->pyrazolone hydrazine Hydrazine Hydrate hydrazine->pyrazolone nitrating_acid HNO₃ / H₂SO₄ pyrazolone->nitrating_acid nitro_pyrazolone 3-methyl-4-nitro-1H-pyrazol-5(4H)-one nitrating_acid->nitro_pyrazolone pocl3 POCl₃ nitro_pyrazolone->pocl3 final_product This compound pocl3->final_product

Caption: Synthetic pathway for this compound.

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions product_loss Product Loss During Workup low_yield->product_loss impure_reagents Impure Reagents low_yield->impure_reagents monitor_tlc Monitor with TLC incomplete_reaction->monitor_tlc optimize_temp Optimize Temperature & Time incomplete_reaction->optimize_temp side_reactions->optimize_temp control_addition Control Reagent Addition side_reactions->control_addition optimize_workup Optimize Workup Procedure product_loss->optimize_workup purify_reagents Purify/Check Reagents impure_reagents->purify_reagents

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Purification of 5-Chloro-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Chloro-3-methyl-4-nitro-1H-pyrazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield After Recrystallization - Incomplete precipitation of the product. - Product is too soluble in the chosen recrystallization solvent. - Use of excessive solvent for recrystallization. - Premature crystallization during hot filtration.- Cool the solution in an ice bath to maximize crystal formation. - Try a different solvent or a solvent mixture (e.g., ethanol/water). - Use the minimum amount of hot solvent required to dissolve the crude product. - Pre-warm the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.
Product is an Oil or Fails to Crystallize - Presence of significant impurities depressing the melting point. - Residual solvent.- Assess the purity of the crude product using TLC or HPLC. If impure, consider column chromatography before recrystallization.[1] - Ensure the product is thoroughly dried under vacuum. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Colored Impurities (Yellow/Brown) in the Final Product - Presence of oxidized impurities or residual starting materials. - Degradation of the compound.- Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Perform a hot filtration to remove the charcoal.[1] - Ensure starting materials are pure and handle them under an inert atmosphere if they are sensitive to air or light.
Poor Separation or Tailing during Column Chromatography - The basic nitrogen atoms of the pyrazole ring are interacting strongly with the acidic silica gel.[1] - Inappropriate solvent system.- Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.5-1%).[1] - Alternatively, use a different stationary phase such as neutral alumina.[1] - Optimize the eluent system by running TLC plates to achieve a good separation of the desired compound from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most frequently cited method for the purification of this compound and its derivatives is recrystallization, often from ethanol.[2][3][4]

Q2: My crude product is a solid after synthesis. Is further purification necessary?

A2: Yes, even if the crude product is a solid, it likely contains residual reactants, solvents, and byproducts from the synthesis. Purification is crucial to ensure the compound's purity for subsequent reactions or biological assays. The reaction mixture is often poured into water to precipitate the crude product, which should then be filtered, washed, and dried before further purification.[3]

Q3: How can I assess the purity of my this compound?

A3: The purity of the compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), which can provide quantitative data on purity.[5][6] Thin-Layer Chromatography (TLC) can be used for a quick qualitative assessment of purity and to monitor the progress of purification.[3] Melting point determination is also a useful indicator of purity; a sharp melting point range close to the literature value suggests high purity.

Q4: What are the potential impurities I should be aware of?

A4: Potential impurities can include unreacted starting materials from the nitration reaction, regioisomers (if the nitration is not perfectly selective), and degradation products. The starting pyrazole and nitrating agents are common impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol describes a general procedure for the recrystallization of this compound.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-warm a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, warm receiving flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Purification Issue low_yield Low Yield start->low_yield oily_product Oily Product / Fails to Crystallize start->oily_product colored_product Colored Impurities start->colored_product poor_separation Poor Column Separation start->poor_separation check_solubility Check Solvent Solubility low_yield->check_solubility check_purity_oil Assess Purity (TLC/HPLC) oily_product->check_purity_oil use_charcoal Use Activated Charcoal colored_product->use_charcoal check_stationary_phase Check Stationary Phase Interaction poor_separation->check_stationary_phase optimize_eluent Optimize Eluent poor_separation->optimize_eluent change_solvent Change Solvent/Use Mixture check_solubility->change_solvent Too Soluble reduce_solvent Use Minimal Hot Solvent check_solubility->reduce_solvent OK ice_bath Cool in Ice Bath check_solubility->ice_bath OK column_chrom Perform Column Chromatography check_purity_oil->column_chrom Impure induce_crystallization Induce Crystallization (Scratch/Seed) check_purity_oil->induce_crystallization Pure deactivate_silica Deactivate Silica with Base check_stationary_phase->deactivate_silica Strong Interaction use_alumina Use Neutral Alumina check_stationary_phase->use_alumina Strong Interaction

Caption: Troubleshooting workflow for purification issues.

General Purification Workflow

PurificationWorkflow start Crude this compound dissolve Dissolve in Hot Ethanol start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Cool to Crystallize hot_filtration Hot Filtration (Optional) charcoal->hot_filtration hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for recrystallization.

References

Technical Support Center: Synthesis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound typically proceeds in a multi-step fashion, starting with the formation of the pyrazole core, followed by sequential nitration and chlorination. A common pathway involves the synthesis of 3-methyl-1H-pyrazole, which is then nitrated to form 3-methyl-4-nitro-1H-pyrazole, followed by chlorination to yield the final product. The precise order of nitration and chlorination may vary depending on the specific protocol.

Q2: What are the most common side products observed during the nitration of 3-methyl-1H-pyrazole?

A2: During the nitration of 3-methyl-1H-pyrazole, several side products can form. The most common include regioisomers of the desired 4-nitro product, such as 3-methyl-5-nitro-1H-pyrazole. Additionally, over-nitration can lead to the formation of di-nitro products like 3-methyl-4,5-dinitro-1H-pyrazole.[1] Under certain conditions, N-nitration can also occur, which may be followed by rearrangement.[2]

Q3: How can I minimize the formation of regioisomers during pyrazole synthesis?

A3: The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical starting materials.[3] While the synthesis of the 3-methyl-1H-pyrazole precursor from symmetrical reagents avoids this, regioselectivity becomes crucial during the subsequent nitration step. To favor the formation of the desired 4-nitro isomer, controlling the reaction temperature and the choice of nitrating agent is critical. The use of milder nitrating agents and lower temperatures can enhance regioselectivity.

Q4: What are the potential side products during the chlorination step?

A4: In the final chlorination step, incomplete reaction can leave unreacted 3-methyl-4-nitro-1H-pyrazole. Over-chlorination is also a possibility, though less common due to the deactivating effect of the nitro group. A more significant side reaction can be the hydrolysis of the chloro group to a hydroxyl group, especially during workup in aqueous basic conditions, leading to the formation of 3-methyl-4-nitro-1H-pyrazol-5-one.

Q5: What are the recommended purification techniques for the final product and intermediates?

A5: Purification of pyrazole derivatives often involves a combination of techniques. Recrystallization is effective if a suitable solvent system can be found to selectively crystallize the desired product, leaving impurities in the mother liquor. For separating mixtures of isomers with different polarities, column chromatography on silica gel is a standard method.[4] In some cases, fractional distillation under reduced pressure can be used for volatile intermediates.[5] Another approach is the formation of acid addition salts, which can facilitate selective crystallization and purification.[6]

Troubleshooting Guides

Issue 1: Low Yield of 3-methyl-4-nitro-1H-pyrazole (Nitration Step)
Possible Cause Troubleshooting Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.
Suboptimal Nitrating Agent The choice of nitrating agent (e.g., HNO₃/H₂SO₄, HNO₃/acetic anhydride) significantly impacts the reaction. If yields are low, consider experimenting with different nitrating systems. Milder conditions may require longer reaction times but can improve selectivity.
Formation of Di-nitro Side Products Excessive nitration can be minimized by carefully controlling the stoichiometry of the nitrating agent and maintaining a low reaction temperature (e.g., 0-10 °C).[7]
Degradation of Starting Material Pyrazole rings can be susceptible to oxidation or degradation under harsh nitrating conditions.[2] Employing milder nitrating agents or lowering the reaction temperature can mitigate this.
Issue 2: Presence of Multiple Isomers in the Nitrated Product
Possible Cause Troubleshooting Action
Lack of Regioselectivity The regioselectivity of nitration is influenced by steric and electronic factors, as well as reaction conditions.[8] Lowering the reaction temperature can often improve selectivity for the thermodynamically favored product.
N-Nitration and Rearrangement N-nitropyrazoles can form as intermediates and subsequently rearrange to C-nitro isomers.[2] The choice of solvent and acid catalyst can influence this pathway.
Ineffective Purification Isomers can be difficult to separate. Optimize the mobile phase for column chromatography to achieve better separation.[4] Alternatively, explore selective crystallization of one isomer, potentially after derivatization or salt formation.[5]
Issue 3: Low Yield or Impurities in the Final this compound Product (Chlorination Step)
Possible Cause Troubleshooting Action
Incomplete Chlorination The deactivating nitro group can make the chlorination challenging. Ensure the stoichiometry of the chlorinating agent (e.g., SO₂Cl₂, NCS) is sufficient. A moderate increase in temperature or reaction time might be necessary. Monitor by TLC or LC-MS.
Hydrolysis of the Chloro Group The 5-chloro substituent can be susceptible to nucleophilic substitution, especially hydrolysis under basic conditions during workup.[9] It is advisable to perform the workup under neutral or slightly acidic conditions and avoid prolonged exposure to strong bases.
Over-Chlorination While less common, ensure the reaction is not run for an excessively long time or at too high a temperature, which could lead to further chlorination at other positions.

Data Presentation

Table 1: Effect of Nitrating Agent on the Product Distribution in the Nitration of 3-methyl-1H-pyrazole

Nitrating Agent Temperature (°C) Yield of 3-methyl-4-nitro-1H-pyrazole (%) Yield of 3-methyl-5-nitro-1H-pyrazole (%) Yield of Di-nitro products (%)
HNO₃/H₂SO₄0-575155
HNO₃/H₂SO₄25602015
HNO₃/Ac₂O0-58510<2
HNO₃/Ac₂O2570188

Note: The data presented are illustrative and may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-4-nitro-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (20 mL) to 0 °C in an ice bath.

  • Addition of Reactants: Slowly add 3-methyl-1H-pyrazole (5 g, 60.9 mmol) to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (4.6 mL, 67 mmol) to concentrated sulfuric acid (10 mL) at 0 °C. Add this mixture dropwise to the pyrazole solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice (200 g). A precipitate will form.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a three-necked flask fitted with a reflux condenser and a dropping funnel, dissolve 3-methyl-4-nitro-1H-pyrazole (5 g, 39.3 mmol) in a suitable solvent such as thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride (POCl₃) and an organic solvent.

  • Chlorination: Heat the reaction mixture to reflux. The reaction time will vary depending on the chlorinating agent and temperature (typically 2-6 hours). Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice water.

  • Isolation: The product may precipitate out of the aqueous solution. If so, filter the solid, wash with water, and dry. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Pathway 3-methyl-1H-pyrazole 3-methyl-1H-pyrazole 3-methyl-4-nitro-1H-pyrazole 3-methyl-4-nitro-1H-pyrazole 3-methyl-1H-pyrazole->3-methyl-4-nitro-1H-pyrazole Nitration (e.g., HNO3/H2SO4) This compound This compound 3-methyl-4-nitro-1H-pyrazole->this compound Chlorination (e.g., SOCl2)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_step Identify problematic step: Nitration or Chlorination? start->check_step nitration_issues Nitration Issues: - Incomplete reaction - Isomer formation - Di-nitration check_step->nitration_issues Nitration chlorination_issues Chlorination Issues: - Incomplete reaction - Hydrolysis - Over-chlorination check_step->chlorination_issues Chlorination adjust_nitration Adjust Nitration Conditions: - Change nitrating agent - Lower temperature - Control stoichiometry nitration_issues->adjust_nitration adjust_chlorination Adjust Chlorination Conditions: - Increase reaction time/temp - Anhydrous conditions - Neutral workup chlorination_issues->adjust_chlorination purification Optimize Purification: - Column chromatography - Recrystallization - Salt formation adjust_nitration->purification adjust_chlorination->purification end Pure Product, Improved Yield purification->end

Caption: A logical workflow for troubleshooting synthesis issues.

Side_Product_Formation conditions Reaction Conditions harsh_nitration Harsh Nitration (High Temp, Strong Acid) conditions->harsh_nitration mild_nitration Mild Nitration (Low Temp, Milder Reagent) conditions->mild_nitration wet_workup Aqueous Basic Workup (Chlorination Step) conditions->wet_workup anhydrous_conditions Anhydrous Conditions & Neutral Workup conditions->anhydrous_conditions dinitration Di-nitration Product harsh_nitration->dinitration desired_product Desired Product mild_nitration->desired_product hydrolysis_product Hydrolysis Side Product wet_workup->hydrolysis_product anhydrous_conditions->desired_product

References

Technical Support Center: Optimizing N-Substitution of 5-Chloro-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the N-substitution of 5-chloro-3-methyl-4-nitro-1H-pyrazole.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-substitution of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: I am observing a very low yield or no formation of my desired N-substituted product. What are the potential causes and how can I improve the outcome?

A: Low or no product yield in the N-alkylation of this compound can stem from several factors, ranging from the choice of reagents to the reaction conditions. The strong electron-withdrawing effect of the nitro group decreases the nucleophilicity of the pyrazole ring, potentially making the reaction more challenging than for other pyrazoles.

Troubleshooting Steps:

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic.

    • Strength: Ensure the base is strong enough to deprotonate the acidic N-H of the nitropyrazole. While potassium carbonate (K₂CO₃) is a common choice for pyrazole alkylation, a stronger base like sodium hydride (NaH) might be necessary for this electron-deficient system.[1]

    • Stoichiometry: A slight excess of the base (e.g., 1.2-2.0 equivalents) is often beneficial.

    • Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.

  • Assess Solubility: Poor solubility of the pyrazole starting material or the base can hinder the reaction.

    • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices as they help to dissolve the pyrazole and its salt.[1]

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general trend is I > Br > Cl > OTs (tosylate). If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

    • Steric Hindrance: A very bulky alkylating agent may react slowly.

  • Optimize Reaction Temperature:

    • The reaction may require heating to proceed at a reasonable rate. Start at room temperature and gradually increase the temperature (e.g., to 50-80 °C) while monitoring the reaction progress by TLC or LC-MS.

Issue 2: Poor Regioselectivity (Formation of N1 and N2 Isomers)

Q: I am obtaining a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity of the N-substitution?

A: For unsymmetrical pyrazoles like this compound, alkylation can occur at either of the two nitrogen atoms (N1 or N2), leading to a mixture of regioisomers. The regiochemical outcome is governed by a combination of steric and electronic factors.

  • Steric Effects: The methyl group at the C3 position will sterically hinder attack at the adjacent N2 atom. Therefore, alkylation is generally favored at the less sterically hindered N1 position. This effect will be more pronounced with bulkier alkylating agents.[1]

  • Electronic Effects: The electron-withdrawing nitro group at C4 will decrease the electron density of the entire ring, but its influence on the two nitrogen atoms might differ.

Strategies to Enhance Regioselectivity:

  • Choice of Base and Solvent: The combination of base and solvent can significantly influence the N1/N2 ratio.

    • A common system to favor N1-alkylation in 3-substituted pyrazoles is K₂CO₃ in DMSO.[1]

    • Using NaH in THF or DMF is another option that can influence regioselectivity.[1]

  • Alkylating Agent: The structure of the alkylating agent plays a crucial role.

    • Using a sterically demanding alkylating agent will likely increase the preference for substitution at the less hindered N1 position.[1]

  • Temperature: Lowering the reaction temperature may improve selectivity in some cases, although this could also decrease the overall reaction rate.

Issue 3: Presence of Side Products

Q: Besides the isomeric products, I am observing other spots on my TLC plate. What are the possible side reactions?

A: Potential side reactions could include:

  • Reaction with the Nitro Group: Under strongly basic or reductive conditions, the nitro group could potentially be involved in side reactions.

  • Decomposition: Prolonged heating at high temperatures might lead to the decomposition of the starting material or product.

  • Reaction with the Solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base.

Mitigation Strategies:

  • Carefully control the reaction temperature and time.

  • Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Use purified reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for the N-alkylation of this compound?

A1: A reliable starting point is the use of a carbonate base in a polar aprotic solvent. A frequently successful combination for pyrazole N-alkylation is potassium carbonate (K₂CO₃, 2.0 equiv.) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction can be initiated at room temperature and gently heated if necessary. The alkylating agent (e.g., an alkyl bromide or iodide) is typically added in a slight excess (1.1 equiv.).

Q2: How do the substituents on the pyrazole ring influence the N-alkylation reaction?

A2: The substituents have a significant impact:

  • 4-Nitro Group: This strong electron-withdrawing group deactivates the pyrazole ring, making the N-H proton more acidic but the deprotonated nitrogen less nucleophilic. This may necessitate a stronger base or more forcing reaction conditions (higher temperature or more reactive alkylating agent).

  • 5-Chloro Group: The chloro group is also electron-withdrawing and will contribute to the overall deactivation of the ring.

  • 3-Methyl Group: This group provides steric hindrance around the adjacent N2 position, which can be exploited to achieve regioselectivity, favoring substitution at the N1 position.[1]

Q3: What are the best analytical techniques to monitor the reaction and characterize the products?

A3:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for monitoring the consumption of the starting material and the formation of products.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and for distinguishing between the N1 and N2 regioisomers. Nuclear Overhauser Effect (NOE) experiments can be particularly useful to determine the proximity of the new N-substituent to the methyl group at C3, thus confirming the regiochemistry.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

Q4: The N1 and N2 isomers of my product have very similar polarities, making them difficult to separate by column chromatography. What purification strategies can I employ?

A4:

  • Optimize Chromatography: Experiment with different solvent systems for column chromatography. Sometimes, a small change in the eluent composition or using a different stationary phase (e.g., alumina instead of silica gel) can improve separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture might selectively crystallize one isomer, leaving the other in the mother liquor.

  • Preparative HPLC: If the isomers are inseparable by other means, preparative High-Performance Liquid Chromatography (HPLC) can be an effective, albeit more resource-intensive, method for separation.

Data Presentation

Table 1: Recommended Starting Conditions for N-Alkylation of this compound

ParameterRecommended ConditionRationale / Notes
Base K₂CO₃ (2.0 equiv.) or NaH (1.2 equiv.)K₂CO₃ is a good starting point. NaH may be needed for less reactive alkylating agents due to the electron-deficient nature of the pyrazole.[1]
Solvent Anhydrous DMF or DMSOGood solubility for the pyrazole salt and generally effective for N-alkylation reactions.[1]
Temperature Room Temperature to 80 °CStart at room temperature and heat if the reaction is sluggish. Monitor for decomposition at higher temperatures.
Alkylating Agent Alkyl Iodide or Bromide (1.1 equiv.)Iodides are more reactive than bromides, which are more reactive than chlorides.
Atmosphere Inert (Nitrogen or Argon)Prevents potential side reactions with atmospheric moisture and oxygen.

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol is a general guideline and may require optimization for specific alkylating agents.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of this compound (1.0 equiv.) in anhydrous DMF, add potassium carbonate (2.0 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired alkylating agent (1.1 equiv.) to the suspension.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gradually heat the mixture (e.g., to 50-60 °C).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-substituted product(s).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Pyrazole and K₂CO₃ in anhydrous DMF B Stir under N₂ atmosphere A->B C Add Alkylating Agent B->C D Stir at RT (or heat) C->D E Monitor by TLC/LC-MS D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product(s) J->K

Caption: General experimental workflow for the N-substitution of this compound.

Troubleshooting_Workflow Start Reaction Issue Encountered Issue Identify Primary Issue Start->Issue LowYield Low / No Yield Issue->LowYield Yield PoorSelectivity Poor Regioselectivity Issue->PoorSelectivity Selectivity SideProducts Side Products Issue->SideProducts Purity Sol_Yield1 Increase Base Strength (e.g., NaH) LowYield->Sol_Yield1 Sol_Yield2 Increase Reactivity of Alkylating Agent (I > Br > Cl) LowYield->Sol_Yield2 Sol_Yield3 Increase Temperature LowYield->Sol_Yield3 Sol_Select1 Use Bulky Alkylating Agent PoorSelectivity->Sol_Select1 Sol_Select2 Optimize Base/Solvent (e.g., K₂CO₃/DMSO for N1) PoorSelectivity->Sol_Select2 Sol_Select3 Lower Reaction Temperature PoorSelectivity->Sol_Select3 Sol_Side1 Strictly Anhydrous Conditions SideProducts->Sol_Side1 Sol_Side2 Control Temperature and Time SideProducts->Sol_Side2

Caption: Troubleshooting decision tree for optimizing the N-substitution reaction.

References

Technical Support Center: Thermal Stability and Decomposition of 5-Chloro-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for experiments involving the thermal analysis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and accurate characterization of this energetic material.

Troubleshooting Guides

This section addresses specific issues users might encounter during the thermal analysis of this compound and similar energetic compounds.

Issue 1: Irreproducible Onset Temperatures in DSC Analysis

  • Question: My Differential Scanning Calorimetry (DSC) experiments show significant variation in the onset temperature of decomposition for the same sample. What could be the cause?

  • Answer: Irreproducible onset temperatures are a common issue and can stem from several factors:

    • Sample Heterogeneity: Ensure the sample is homogenous. Any impurities or variations in crystalline form can affect the decomposition temperature.

    • Sample Mass and Pan Type: Variations in sample mass can lead to thermal lag. It is recommended to use a consistent, small sample mass (typically 1-5 mg). The type of crucible is also critical; for energetic materials, hermetically sealed pans are often used to contain any evolved gases and prevent evaporation, which can affect the measured thermal events.[1]

    • Heating Rate: Different heating rates will result in different onset temperatures. A slower heating rate generally provides better resolution and a lower onset temperature. Ensure the same heating rate is used across all experiments for comparability.

    • Instrument Calibration: Verify that the DSC instrument is properly calibrated for both temperature and enthalpy.

Issue 2: Unexpected Mass Loss in TGA Before Decomposition

  • Question: My Thermogravimetric Analysis (TGA) curve shows a mass loss at a temperature lower than the expected decomposition temperature. What does this indicate?

  • Answer: A mass loss prior to the main decomposition event can be attributed to several factors:

    • Presence of Volatiles: The sample may contain residual solvent or moisture. This will typically be observed as an initial, often gradual, mass loss at temperatures below 150°C.

    • Sublimation: Some pyrazole derivatives can sublime at elevated temperatures. If sublimation occurs, a mass loss will be observed without a corresponding exothermic event in a simultaneous DSC analysis.

    • Slow, Low-Temperature Decomposition: The compound might undergo a slow, initial decomposition step before the main, more rapid decomposition.

Issue 3: Baseline Irregularities in DSC or TGA Curves

  • Question: I am observing a noisy or drifting baseline in my thermal analysis data. How can I resolve this?

  • Answer: Baseline irregularities can obscure subtle thermal events and affect the accuracy of measurements. Common causes and solutions include:

    • Gas Flow Rate: Inconsistent purge gas flow can cause baseline fluctuations. Ensure a stable and appropriate flow rate for the purge gas (typically nitrogen or argon for inert atmosphere).

    • Instrument Contamination: Residue from previous experiments can contaminate the furnace or sample holder, leading to a drifting baseline. Regular cleaning of the instrument is essential.

    • Sample Pan Interaction: The sample may be reacting with the material of the sample pan. Consider using a different, inert pan material like gold-plated stainless steel for highly reactive compounds.[1]

    • Improper Pan Sealing: For DSC, ensure that hermetically sealed pans are properly sealed to prevent leakage of volatiles, which can cause baseline drift.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

Q2: What are the likely decomposition products of this compound?

A2: The decomposition of nitropyrazoles often proceeds through the homolytic cleavage of the C-NO₂ or N-NO₂ bond, leading to the release of nitrogen oxides (NO₂, NO).[3][4] The pyrazole ring itself may then fragment. Due to the presence of chlorine, the formation of chlorinated byproducts and HCl is also possible. Evolved Gas Analysis (EGA) coupled with TGA (TGA-MS or TGA-FTIR) is the most effective method to identify the specific decomposition products.

Q3: What safety precautions should be taken when performing thermal analysis on this compound?

A3: this compound should be handled as a potentially energetic material. Key safety precautions include:

  • Small Sample Size: Use the smallest amount of sample necessary for the analysis (typically 1-5 mg).

  • Appropriate Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Use of a Blast Shield: When conducting DSC on unknown or potentially explosive materials, a blast shield around the instrument is recommended.

  • Proper Ventilation: Perform all sample handling and analysis in a well-ventilated area or a fume hood to avoid inhalation of any potentially toxic fumes released during decomposition.

Q4: How do I choose the appropriate heating rate for my DSC/TGA experiment?

A4: The choice of heating rate is a trade-off between resolution and sensitivity.

  • Slower Heating Rates (e.g., 1-5 °C/min): Provide better resolution of thermal events that are close together and result in more accurate onset temperatures. However, the peaks will be broader and less intense.

  • Faster Heating Rates (e.g., 10-20 °C/min): Produce sharper, more intense peaks, which can be easier to detect. However, this can lead to a shift in the onset temperature to higher values and may cause overlapping of thermal events. A common starting point for initial screening is 10 °C/min.

Data Presentation

Disclaimer: The following table contains representative data for analogous substituted nitropyrazole compounds. This data should be used for estimation purposes only. Experimental determination for this compound is strongly recommended.

CompoundOnset Decomposition Temp. (°C) (DSC)Peak Decomposition Temp. (°C) (DSC)Major Mass Loss Range (°C) (TGA)Reference
2-Acryloyl-3,4-dinitropyrazole194.8--[2]
2-Allyl-3,4-dinitropyrazole201.2--[2]
2-Acryloyl-3,5-dinitropyrazole255.1--[2]
2-Allyl-3,5-dinitropyrazole217.4--[2]
3,4-Dinitropyrazole275--[2]

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) Analysis

  • Instrument Preparation: Ensure the DSC instrument is clean and calibrated according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean, hermetically sealable aluminum pan.

  • Pan Sealing: Hermetically seal the pan to contain any evolved gases during the experiment.

  • Reference Pan: Place an empty, hermetically sealed aluminum pan in the reference position of the DSC cell.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min).

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition, but within the instrument's safe operating limits (e.g., 350°C).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any thermal events.

Protocol 2: Thermogravimetric Analysis (TGA)

  • Instrument Preparation: Ensure the TGA instrument is clean and the balance is tared.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or aluminum TGA pan.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up the temperature at a controlled rate (e.g., 10°C/min) to a final temperature where the sample has completely decomposed (e.g., 400°C).

  • Data Analysis: Analyze the TGA curve to determine the temperatures of mass loss events and the percentage of mass lost at each stage.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 5-Chloro-3-methyl- 4-nitro-1H-pyrazole Weigh Weigh Sample (1-5 mg) Sample->Weigh Encapsulate Encapsulate in Pan (DSC/TGA) Weigh->Encapsulate DSC DSC Analysis Encapsulate->DSC TGA TGA Analysis Encapsulate->TGA DSC_Data DSC Thermogram: - Onset Temp - Peak Temp - Enthalpy (ΔH) DSC->DSC_Data TGA_Data TGA Curve: - Mass Loss % - Decomposition Temp TGA->TGA_Data Stability Thermal Stability Assessment DSC_Data->Stability TGA_Data->Stability

Caption: Workflow for Thermal Analysis of this compound.

Troubleshooting_Logic cluster_dsc DSC Issues cluster_tga TGA Issues cluster_solutions Potential Solutions start Problem Encountered During Thermal Analysis Irreproducible_Onset Irreproducible Onset Temp start->Irreproducible_Onset Baseline_Drift_DSC Baseline Drift/Noise start->Baseline_Drift_DSC Early_Mass_Loss Unexpected Early Mass Loss start->Early_Mass_Loss Baseline_Drift_TGA Baseline Drift/Noise start->Baseline_Drift_TGA Check_Purity Check Sample Purity & Homogeneity Irreproducible_Onset->Check_Purity Check_Mass_Pan Standardize Sample Mass & Pan Type Irreproducible_Onset->Check_Mass_Pan Check_Heating_Rate Verify Heating Rate Irreproducible_Onset->Check_Heating_Rate Calibrate_Instrument Calibrate Instrument Irreproducible_Onset->Calibrate_Instrument Check_Gas_Flow Stabilize Purge Gas Flow Baseline_Drift_DSC->Check_Gas_Flow Clean_Instrument Clean Instrument Cell Baseline_Drift_DSC->Clean_Instrument Early_Mass_Loss->Check_Purity Check_Volatiles Check for Solvents/ Moisture Early_Mass_Loss->Check_Volatiles Baseline_Drift_TGA->Check_Gas_Flow Baseline_Drift_TGA->Clean_Instrument

References

troubleshooting unexpected spectral data for 5-Chloro-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chloro-3-methyl-4-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected spectral data and provide clear experimental guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The molecular formula is C₄H₄ClN₃O₂, which corresponds to a molecular weight of approximately 161.55 g/mol . Your mass spectrometry results should reflect this mass, keeping in mind isotopic distributions, especially for chlorine.

Q2: I am seeing broad peaks in my ¹H NMR spectrum. What are the common causes?

A2: Broad peaks in an NMR spectrum can arise from several factors. These include poor shimming of the instrument, sample inhomogeneity due to poor solubility, or the presence of paramagnetic impurities. For pyrazole-containing compounds, proton exchange of the N-H proton can also lead to peak broadening.

Q3: My IR spectrum does not show a clear C-Cl stretching vibration. Is this normal?

A3: Yes, this is not uncommon. The carbon-chlorine stretching vibration often appears in the fingerprint region of the IR spectrum where it can overlap with other vibrational modes, making it difficult to assign definitively.

Q4: The fragmentation pattern in my mass spectrum is complex. What are the expected fragmentation pathways for this molecule?

A4: Pyrazole rings typically fragment through the loss of HCN or N₂. However, the presence of a nitro group can significantly alter this pattern, often making these fragmentations secondary. Expect to see fragments corresponding to the loss of the nitro group (NO₂) and subsequent ring fragmentation.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Unexpected chemical shifts in my ¹H or ¹³C NMR spectrum.

  • Possible Cause 1: Incorrect Solvent Referencing. The chemical shifts of your sample are referenced to the residual solvent peak. Ensure you are using the correct reference value for your deuterated solvent.

  • Troubleshooting:

    • Verify the chemical shift of the residual solvent peak against established tables.

    • If an internal standard was used, confirm its identity and expected chemical shift.

  • Possible Cause 2: pH Effects. The protonation state of the pyrazole ring can be influenced by the acidity of the sample or solvent, leading to shifts in the positions of nearby protons and carbons.

  • Troubleshooting:

    • Ensure your deuterated solvent is free from acidic or basic impurities.

    • If the sample is known to be acidic or basic, consider using a buffered NMR solvent or a different solvent altogether.

  • Possible Cause 3: Concentration Effects. At high concentrations, intermolecular interactions can cause shifts in resonance frequencies.

  • Troubleshooting:

    • Prepare a more dilute sample and re-acquire the spectrum to see if the chemical shifts change.

A logical workflow for troubleshooting unexpected NMR chemical shifts is outlined below.

NMR_Troubleshooting_Workflow Workflow for Troubleshooting Unexpected NMR Chemical Shifts start Unexpected Chemical Shifts Observed check_solvent Verify Solvent Reference Peak start->check_solvent check_ph Assess Potential pH Effects check_solvent->check_ph Reference is Correct data_reprocessed Data Interpretation Corrected check_solvent->data_reprocessed Reference was Incorrect check_concentration Evaluate Sample Concentration check_ph->check_concentration pH is Not an Issue resample Prepare New Sample (e.g., different solvent, concentration) check_ph->resample pH Effects Suspected check_concentration->resample Concentration Effects Suspected end_issue Issue Resolved check_concentration->end_issue Concentration is Optimal resample->end_issue

Troubleshooting Unexpected NMR Shifts
Infrared (IR) Spectroscopy

Issue: My IR spectrum has broad, overlapping peaks in the fingerprint region.

  • Possible Cause 1: Poor Sample Preparation. For solid samples analyzed by ATR-FTIR, insufficient contact with the ATR crystal can lead to poor quality spectra.

  • Troubleshooting:

    • Ensure the sample is finely ground.

    • Apply consistent and even pressure to ensure good contact between the sample and the ATR crystal.

  • Possible Cause 2: Water Contamination. The presence of water in your sample or on the ATR crystal will result in a broad absorption band around 3200-3500 cm⁻¹.

  • Troubleshooting:

    • Ensure your sample is dry.

    • Thoroughly clean and dry the ATR crystal with an appropriate solvent (e.g., isopropanol) before acquiring the background and sample spectra.

Mass Spectrometry (MS)

Issue: I do not observe the molecular ion peak (M⁺) in my mass spectrum.

  • Possible Cause 1: Extensive Fragmentation. Electron ionization (EI) is a high-energy technique that can cause extensive fragmentation, leading to a very low abundance or absence of the molecular ion peak.

  • Troubleshooting:

    • If available, use a "softer" ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) to generate the molecular ion with less fragmentation.

  • Possible Cause 2: In-source Decomposition. The compound may be thermally labile and decompose in the hot ion source before ionization.

  • Troubleshooting:

    • If possible, lower the temperature of the ion source.

Expected Spectral Data

The following tables summarize the predicted spectral data for this compound. This data is based on computational predictions and should be used as a reference for comparison with experimental results.

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)Multiplicity
N-H~13.5 - 14.5Broad Singlet
CH₃~2.5 - 2.7Singlet

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C-Cl~135 - 140
C-NO₂~145 - 150
C-CH₃~148 - 153
CH₃~12 - 15

Table 3: Predicted Key IR Absorptions

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H Stretch3100 - 3300Broad
C-H Stretch (methyl)2900 - 3000
Asymmetric NO₂ Stretch1520 - 1560Strong
Symmetric NO₂ Stretch1340 - 1380Strong
C=N/C=C Stretch (ring)1400 - 1600
C-Cl Stretch600 - 800

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPossible Fragment
161/163[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl)
115/117[M - NO₂]⁺
90/92[M - NO₂ - HCN]⁺
78/80[M - NO₂ - N₂]⁺

Experimental Protocols

NMR Sample Preparation (General Protocol)
  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent may depend on the solubility of the compound.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Capping: Securely cap the NMR tube.

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.

ATR-FTIR Spectroscopy (General Protocol)
  • Background Spectrum: Ensure the ATR crystal is clean and dry. Acquire a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

  • Acquire Spectrum: Collect the sample spectrum.

  • Cleaning: After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

The relationship between these experimental protocols and potential issues is visualized in the diagram below.

Experimental_Protocols_and_Issues Relationship Between Experimental Protocols and Potential Issues cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_issues Potential Issues nmr_prep NMR Sample Preparation nmr_acq NMR Data Acquisition nmr_prep->nmr_acq Leads to broad_peaks Broad Peaks nmr_prep->broad_peaks Inhomogeneity shift_inaccuracy Chemical Shift Inaccuracy nmr_prep->shift_inaccuracy Wrong Solvent ir_prep ATR-IR Sample Preparation ir_acq IR Data Acquisition ir_prep->ir_acq Leads to poor_ir_signal Poor IR Signal / Broad Bands ir_prep->poor_ir_signal Poor Contact ms_prep MS Sample Introduction ms_acq MS Data Acquisition ms_prep->ms_acq Leads to no_molecular_ion No Molecular Ion ms_prep->no_molecular_ion Thermal Decomposition

Protocols and Potential Spectral Issues
Electron Ionization Mass Spectrometry (EI-MS) (General Protocol)

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy.

  • Sample Introduction: Introduce the sample into the ion source. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating the mass spectrum.

regioselectivity issues in reactions with 5-Chloro-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chloro-3-methyl-4-nitro-1H-pyrazole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the regioselectivity of reactions involving this versatile heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the main regioselectivity challenges when working with this compound?

A1: The primary regioselectivity issue arises during N-substitution reactions (e.g., N-alkylation and N-arylation). The pyrazole ring has two nitrogen atoms (N1 and N2) that can potentially be substituted. Due to the substitution pattern of this compound, these two nitrogen atoms are in different chemical environments, leading to the formation of two possible regioisomers. The electron-withdrawing nature of the 4-nitro group and the presence of substituents at the 3- and 5-positions create a complex interplay of electronic and steric effects that govern the reaction's outcome.

Q2: Which nitrogen (N1 or N2) is generally more favored for alkylation, and why?

A2: In the case of 3-substituted pyrazoles, N-alkylation often preferentially occurs at the N1 position. This is primarily due to steric hindrance from the substituent at the 3-position (the methyl group in this case), which makes the adjacent N2 position less accessible to the incoming alkylating agent. However, the strongly electron-withdrawing 4-nitro group significantly influences the electron density at both nitrogen atoms, and the final regiochemical outcome can be highly dependent on the reaction conditions.

Q3: How does the 5-chloro substituent influence the reactivity of the pyrazole ring?

A3: The 5-chloro group is a potential site for nucleophilic aromatic substitution (SNAAr). The electron-withdrawing nitro group at the 4-position activates the chloro group towards displacement by nucleophiles. This provides a pathway for further functionalization of the pyrazole ring, but it can also be a source of side reactions if the desired reaction is N-alkylation or N-arylation.

Q4: Can the 5-chloro group be selectively replaced without affecting the nitro group?

A4: Yes, nucleophilic substitution of the 5-chloro group is a common reaction for this class of compounds. The nitro group at the 4-position is generally stable under the conditions typically used for nucleophilic substitution of the chloro group. However, the choice of nucleophile and reaction conditions is crucial to avoid unwanted side reactions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation/N-Arylation (Mixture of N1 and N2 isomers)

Possible Causes:

  • Suboptimal Base-Solvent System: The choice of base and solvent has a profound impact on the regioselectivity of N-alkylation.

  • Steric Effects: The size of the alkylating or arylating agent can influence which nitrogen atom is more accessible.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, leading to different isomer ratios.

Troubleshooting Steps:

  • Modify the Base-Solvent System:

    • For preferential N1-alkylation , a combination of a weaker base and a polar aprotic solvent is often effective. A widely used system is potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Stronger bases like sodium hydride (NaH) can sometimes lead to a mixture of isomers or favor the thermodynamically more stable product, which may not be the desired one.

  • Consider the Steric Hindrance of the Electrophile:

    • Using a bulkier alkylating or arylating agent may increase the preference for substitution at the less sterically hindered N1 position.

  • Optimize Reaction Temperature:

    • Lowering the reaction temperature may favor the kinetically controlled product, which is often the N1 isomer due to easier access.

Summary of Conditions for N-Alkylation Regioselectivity:

ConditionExpected OutcomeRationale
Base/Solvent
K₂CO₃ / DMSOFavors N1 isomerMilder conditions, often leading to kinetic product.
NaH / THFCan lead to mixturesStronger base, may favor thermodynamic product.
Alkylating Agent
Bulky (e.g., isopropyl, t-butyl)Higher N1 selectivityIncreased steric hindrance at the N2 position.
Small (e.g., methyl)Lower N1 selectivityLess steric differentiation between N1 and N2.
Temperature
Low TemperatureMay favor kinetic (N1) productReduces energy for overcoming steric barriers to N2.
High TemperatureMay favor thermodynamic productAllows for equilibration to the more stable isomer.
Issue 2: Unwanted Nucleophilic Substitution of the 5-Chloro Group

Possible Causes:

  • Presence of a Strong Nucleophile: The base used for deprotonation of the pyrazole nitrogen or other nucleophilic species in the reaction mixture can attack the C5 position.

  • Elevated Reaction Temperature: Higher temperatures can promote the SNAr reaction.

Troubleshooting Steps:

  • Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base for the deprotonation step of N-alkylation/arylation, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Control the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the competing SNAr pathway.

  • Protecting Groups: In complex syntheses, consider protecting the pyrazole nitrogen first, then performing the nucleophilic substitution, followed by deprotection.

Issue 3: Difficulty in Separating N1 and N2 Regioisomers

Possible Causes:

  • The N1 and N2 isomers can have very similar polarities, making chromatographic separation challenging.

Troubleshooting Steps:

  • Chromatography Optimization:

    • Use a long silica gel column with a shallow solvent gradient to improve separation.

    • Explore different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find optimal selectivity.

  • Derivatization: If separation is extremely difficult, consider derivatizing the mixture to introduce a functional group that allows for easier separation (e.g., via crystallization or chromatography of the derivatives), followed by removal of the derivatizing group.

  • Crystallization: Attempt fractional crystallization from various solvents, as the two isomers may have different solubilities.

Experimental Protocols

General Protocol for Regioselective N1-Alkylation

This protocol is a general guideline and may require optimization for specific alkylating agents.

  • Materials:

    • This compound

    • Alkyl halide (e.g., iodomethane, benzyl bromide)

    • Potassium carbonate (K₂CO₃), finely ground and dried

    • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF or DMSO, add K₂CO₃ (2.0 eq).

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add the alkyl halide (1.1 eq) dropwise to the mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive alkyl halides.

    • Upon completion, pour the reaction mixture into cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to separate the regioisomers.

Visualizations

Below are diagrams illustrating key concepts in the regioselective reactions of this compound.

Regioselectivity_Factors Substrate This compound Reaction_Conditions Reaction Conditions Substrate->Reaction_Conditions Reacts under N1_Product N1-Substituted Product N2_Product N2-Substituted Product Reaction_Conditions->N1_Product Favors (e.g., K2CO3/DMSO, bulky electrophile) Reaction_Conditions->N2_Product May favor (e.g., strong base, small electrophile)

Caption: Factors influencing N1 vs. N2 regioselectivity.

Troubleshooting_Workflow Start Poor Regioselectivity (Mixture of N1/N2 Isomers) Step1 Analyze Reaction Conditions Start->Step1 Step2a Modify Base/Solvent System (e.g., K2CO3 in DMSO) Step1->Step2a Option 1 Step2b Change Electrophile (e.g., use bulkier group) Step1->Step2b Option 2 Step2c Adjust Temperature (e.g., lower temp) Step1->Step2c Option 3 Step3 Analyze Results Step2a->Step3 Step2b->Step3 Step2c->Step3 Step3->Step1 Re-evaluate End Improved Regioselectivity Step3->End Successful

Caption: Troubleshooting workflow for poor regioselectivity.

Technical Support Center: Purification of 5-Chloro-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-3-methyl-4-nitro-1H-pyrazole. The following sections address common issues encountered during the purification of this compound.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during the purification of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield After Recrystallization 1. Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures. 2. Excessive solvent used: Using too much solvent will result in a significant portion of the product remaining in the mother liquor. 3. Premature crystallization: The compound crystallizes too quickly, trapping impurities. 4. Product decomposition: The compound may be unstable at the boiling point of the solvent.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). An ideal solvent will dissolve the compound when hot but have low solubility when cold. 2. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 3. Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to encourage the formation of pure crystals. Seeding with a pure crystal can also promote controlled crystallization. 4. Lower Temperature Recrystallization: If decomposition is suspected, attempt recrystallization at a lower temperature using a solvent with a lower boiling point or a mixed solvent system.
Persistent Yellow/Brown Coloration in Product 1. Presence of colored impurities: These may be starting materials, byproducts from side reactions during synthesis, or degradation products. 2. Residual starting material: Unreacted 5-Chloro-3-methyl-1H-pyrazole or nitrating agents. 3. Formation of regioisomers: Nitration of the pyrazole ring can sometimes lead to the formation of other nitro-isomers.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Column Chromatography: If recrystallization is ineffective, purify the compound using silica gel column chromatography. A solvent system of ethyl acetate/hexane is a good starting point. 3. Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute acid solution to remove any basic impurities, followed by a wash with a dilute base to remove acidic impurities.
Oily Product Instead of Crystals 1. Low melting point of impurities: The presence of impurities can lower the melting point of the mixture, causing it to "oil out." 2. Supersaturation: The solution is too concentrated, leading to rapid precipitation as an oil.1. Solvent Selection: Try a different recrystallization solvent or a mixed solvent system. 2. Slower Cooling and Seeding: Allow the solution to cool more slowly and introduce a seed crystal to induce proper crystallization. 3. Trituration: If an oil persists, try triturating it with a poor solvent (a solvent in which the desired compound is insoluble) to induce solidification.
Multiple Spots on TLC Analysis After Purification 1. Ineffective purification: The chosen method is not separating the impurities from the product. 2. Product degradation on TLC plate: The compound may be unstable on the silica gel.1. Optimize Chromatography: If using column chromatography, try a different solvent system or a different stationary phase (e.g., alumina). 2. Alternative Purification: Consider alternative purification methods such as preparative HPLC or crystallization of an acid addition salt. 3. Check Stability: To check for on-plate degradation, spot the sample and elute the plate immediately. Compare this to a plate that has been spotted and left for a longer period before elution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials, such as 5-Chloro-3-methyl-1H-pyrazole, and potential regioisomers formed during the nitration reaction. Depending on the reaction conditions, byproducts from side reactions or decomposition may also be present.

Q2: What is the recommended solvent for recrystallizing this compound?

A2: Ethanol is a commonly used and effective solvent for the recrystallization of many pyrazole derivatives. However, the ideal solvent can depend on the specific impurities present. It is advisable to perform a small-scale solvent screen to identify the optimal solvent or solvent mixture for your specific sample.

Q3: My compound is still impure after multiple recrystallizations. What should I do next?

A3: If recrystallization does not yield a product of sufficient purity, column chromatography is the recommended next step. A silica gel column with an ethyl acetate/hexane eluent system is a good starting point for separating non-polar impurities. For more challenging separations, preparative HPLC may be necessary.

Q4: Can I use activated charcoal to decolorize my product?

A4: Yes, activated charcoal can be effective in removing colored impurities. Add a small amount to the hot solution during recrystallization, heat for a short period, and then filter the hot solution to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can lead to a loss of your desired product.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. The melting point of the purified compound should also be sharp and within the expected range.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol describes a standard procedure for the purification of this compound by recrystallization.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask. Add the solvent portion-wise while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, cool the flask in an ice bath for 30-60 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

Protocol 2: Silica Gel Column Chromatography

This protocol is for the purification of this compound when recrystallization is ineffective.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Purification Method Typical Purity Achieved Advantages Disadvantages
Recrystallization >98%Simple, cost-effective, scalable.May not be effective for all impurities; potential for product loss in mother liquor.
Silica Gel Chromatography >99%High resolution for separating closely related compounds.More time-consuming and requires more solvent than recrystallization; potential for sample decomposition on silica.
Acid Salt Crystallization VariableCan be highly selective for basic compounds.Requires an additional reaction step and subsequent neutralization.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Workflow start Crude this compound recrystallization Attempt Recrystallization (e.g., with Ethanol) start->recrystallization purity_check1 Check Purity (TLC, HPLC, NMR) recrystallization->purity_check1 pure_product Pure Product (>98%) purity_check1->pure_product Yes column_chromatography Perform Silica Gel Column Chromatography purity_check1->column_chromatography No purity_check2 Check Purity column_chromatography->purity_check2 pure_product2 Pure Product (>99%) purity_check2->pure_product2 Yes further_analysis Further Analysis / Alternative Methods (e.g., Preparative HPLC) purity_check2->further_analysis No

Caption: A logical workflow for the purification of this compound.

G cluster_synthesis Hypothesized Synthesis and Impurities starting_material 5-Chloro-3-methyl-1H-pyrazole nitration Nitration (e.g., HNO3/H2SO4) starting_material->nitration product This compound (Desired Product) nitration->product impurity1 Unreacted Starting Material nitration->impurity1 Incomplete Reaction impurity2 Regioisomeric Impurity (e.g., 5-Chloro-3-methyl-x-nitro-1H-pyrazole) nitration->impurity2 Side Reaction

Caption: Potential impurities from the synthesis of this compound.

challenges in the scale-up of 5-Chloro-3-methyl-4-nitro-1H-pyrazole production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-3-methyl-4-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concern is the highly exothermic nature of the nitration reaction. On a large scale, inefficient heat dissipation can lead to a thermal runaway, posing a significant explosion hazard.[1][2] It is crucial to have precise temperature control, often through slow, controlled addition of reagents and efficient cooling systems.[2] The use of strong acids like nitric and sulfuric acid also requires appropriate personal protective equipment (PPE) and handling procedures to prevent chemical burns.

Q2: How can the formation of regioisomers be controlled during the nitration of 3-methyl-1H-pyrazole?

A2: The formation of different nitro-isomers is a common challenge in pyrazole chemistry. The regioselectivity of the nitration reaction is highly dependent on the reaction conditions. Key factors to control include:

  • Temperature: Lower temperatures generally favor the formation of specific isomers.

  • Nitrating Agent: The choice of nitrating agent (e.g., nitric acid/sulfuric acid mixture, nitric acid/acetic anhydride) can influence the isomer ratio.[3]

  • Solvent: The solvent system can affect the reactivity and selectivity of the nitration process.

Systematic optimization of these parameters on a small scale is recommended before proceeding to a larger scale production.

Q3: What are the most effective methods for purifying the final product?

A3: Purification of this compound typically involves crystallization or column chromatography. The choice of method depends on the scale of the synthesis and the nature of the impurities. Recrystallization from a suitable solvent system is often effective for removing minor impurities and isolating the desired product on a larger scale. For separating mixtures of isomers that are difficult to resolve by crystallization, preparative high-performance liquid chromatography (HPLC) may be necessary, although this is more suitable for smaller quantities.[4][5]

Q4: Can continuous flow chemistry be applied to the production of this compound?

A4: Yes, continuous flow reactors are highly advantageous for nitration reactions, especially during scale-up.[6] They offer superior heat and mass transfer, allowing for better temperature control and minimizing the risk of thermal runaway.[2][6] This technology can lead to improved safety, higher yields, and better product consistency.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product.- Increase reaction time or temperature gradually, monitoring by TLC or HPLC. - Optimize the reaction temperature; too high or too low can be detrimental. - Ensure the purity of starting materials and reagents.
Formation of a Dark Tar-like Substance - Reaction temperature is too high, leading to decomposition. - Presence of impurities that catalyze side reactions.- Maintain strict temperature control, especially during the addition of the nitrating agent. - Use purified starting materials and high-purity solvents.
Mixture of Isomers Observed - Lack of regioselectivity in the nitration step.- Re-evaluate and optimize the nitration conditions (temperature, nitrating agent, solvent). - Consider a different synthetic route if regioselectivity cannot be controlled.
Product is Difficult to Purify - Presence of closely related impurities or isomers. - Product oiling out during crystallization.- For isomeric impurities, explore different chromatographic conditions (e.g., different solvent systems or stationary phases). - If oiling out occurs, try a different crystallization solvent or a solvent mixture. Seeding the solution with a pure crystal can also help.

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-4-nitro-1H-pyrazole

This procedure is based on established methods for the nitration of pyrazoles.[3][7]

Materials:

  • 3-methyl-1H-pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Brine

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 3-methyl-1H-pyrazole to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) and cool it to 0 °C.

  • Add the cold nitrating mixture dropwise to the pyrazole solution over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield 3-methyl-4-nitro-1H-pyrazole.

Protocol 2: Synthesis of this compound

This procedure is a hypothetical adaptation based on chlorination methods for similar heterocyclic compounds.

Materials:

  • 3-methyl-4-nitro-1H-pyrazole

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve 3-methyl-4-nitro-1H-pyrazole in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-Chlorosuccinimide (1.1 equivalents) to the solution in portions at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or HPLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Data Presentation

Table 1: Typical Reaction Parameters and Yields (Lab Scale)

StepKey ReactantsSolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)
Nitration 3-methyl-1H-pyrazole, HNO₃/H₂SO₄Sulfuric Acid0 - 10370 - 85>95
Chlorination 3-methyl-4-nitro-1H-pyrazole, NCSAcetonitrileReflux4 - 660 - 75>98

Note: Yields and purity are estimates based on related literature and may vary depending on specific experimental conditions.

Visualizations

Synthesis_Pathway A 3-methyl-1H-pyrazole B 3-methyl-4-nitro-1H-pyrazole A->B C This compound B->C reagent1 HNO₃ / H₂SO₄ reagent2 N-Chlorosuccinimide (NCS)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction check_reagents Assess Purity of Starting Materials & Reagents start->check_reagents check_workup Review Workup and Purification Procedure start->check_workup optimize_conditions Systematically Optimize Reaction Parameters check_reaction->optimize_conditions Conditions Suboptimal purify_reagents Purify Starting Materials or Use New Batch check_reagents->purify_reagents Impurities Detected modify_purification Modify Purification Method (e.g., different solvent, chromatography) check_workup->modify_purification Losses or Inefficiency Detected success Successful Synthesis optimize_conditions->success purify_reagents->success modify_purification->success

Caption: Troubleshooting workflow for synthesis optimization.

References

handling and storage recommendations for 5-Chloro-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides handling, storage, and safety recommendations for 5-Chloro-3-methyl-4-nitro-1H-pyrazole. The information is based on best practices for similar chemical compounds. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier and consult with your institution's safety officer for guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: To ensure safety, it is recommended to use the following personal protective equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6]

  • Skin Protection: Wear chemical-impermeable gloves and protective clothing to prevent skin contact.[6][7]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if working in a poorly ventilated area or if dust/aerosols are generated.[1]

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly closed, sealed container in a dry, cool, and well-ventilated place.[1][4][6][8] Keep it away from heat, sparks, and open flames.[1] It should also be stored apart from foodstuff containers or incompatible materials.[6]

Q4: How should I handle spills of this compound?

A4: In the event of a spill, you should:

  • Evacuate personnel to a safe area and ensure adequate ventilation.[6][9]

  • Remove all sources of ignition.[6]

  • Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.[6][9]

  • For solid spills, sweep up the material and place it into a suitable, closed container for disposal. Avoid creating dust.[9] For liquid spills, soak up with an inert absorbent material.[1]

  • Prevent the chemical from entering drains.[6]

  • Dispose of the waste in accordance with local, state, and federal regulations.[2]

Q5: What should I do in case of accidental exposure?

A5: Follow these first-aid measures in case of accidental exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][2][4]

  • Ingestion: Clean your mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[2][4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][4]

Summary of Quantitative Data

ParameterRecommendationSource
Storage Temperature Cool place[1][6]
Storage Atmosphere Dry, well-ventilated[1][6][8]
Incompatible Materials Foodstuff containers, other incompatible materials[6]

Experimental Workflow: Safe Handling and Storage

Safe_Handling_and_Storage_Workflow Workflow for Safe Handling and Storage of this compound cluster_preparation Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Disposal Assess_Risks Assess Risks (Review SDS) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Don_PPE Proceed if safe Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Don_PPE->Prepare_Work_Area Weigh_and_Handle Weigh and Handle Compound in Ventilated Area Prepare_Work_Area->Weigh_and_Handle Store_Compound Store in Tightly Sealed Container in a Cool, Dry, Well-Ventilated Area Weigh_and_Handle->Store_Compound After use Clean_Work_Area Clean Work Area and Equipment Weigh_and_Handle->Clean_Work_Area After experiment Store_Compound->Clean_Work_Area Dispose_Waste Dispose of Waste (According to Regulations) Clean_Work_Area->Dispose_Waste Remove_PPE Remove and Dispose/Clean PPE Dispose_Waste->Remove_PPE

Caption: Logical workflow for the safe handling and storage of chemical compounds.

References

Validation & Comparative

A Comparative Analysis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties, Synthesis, and Biological Activities of Key Nitropyrazole Isomers

In the landscape of heterocyclic chemistry, nitropyrazoles represent a class of compounds with significant potential in medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial and cytotoxic effects, make them attractive scaffolds for drug discovery. This guide provides a detailed comparison of 5-Chloro-3-methyl-4-nitro-1H-pyrazole with its isomers: 3-methyl-4-nitro-1H-pyrazole, 5-methyl-3-nitro-1H-pyrazole, and 3,5-dimethyl-4-nitro-1H-pyrazole. This objective analysis, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the nuanced differences between these closely related molecules.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the pyrazole ring significantly influences the physicochemical properties of these isomers, which in turn can affect their biological activity and formulation characteristics. While direct comparative studies are limited, a compilation of available data provides valuable insights.

PropertyThis compound3-Methyl-4-nitro-1H-pyrazole[1]5-Methyl-3-nitro-1H-pyrazole[2]3,5-Dimethyl-4-nitro-1H-pyrazole[3]
Molecular Formula C₄H₄ClN₃O₂C₄H₅N₃O₂C₄H₅N₃O₂C₅H₇N₃O₂
Molecular Weight ( g/mol ) 161.55127.10127.10141.13
Melting Point (°C) Not availableNot availableNot available123-124
Boiling Point (°C) Not availableNot availableNot available325 (lit.)
Density (g/cm³) Not availableNot availableNot available1.339 ± 0.06
Solubility Not availableSlightly soluble in waterNot availableNot available

Note: The lack of comprehensive experimental data for this compound and some of its isomers highlights the need for further research to fully characterize these compounds.

Synthesis of Nitropyrazole Isomers

The synthesis of these nitropyrazole isomers generally involves the nitration of a corresponding pyrazole precursor. The specific starting materials and reaction conditions determine the final product.

Synthesis of this compound (Proposed)

Synthesis_of_5_Chloro_3_methyl_4_nitro_1H_pyrazole cluster_step1 Step 1: Synthesis of 5-Chloro-3-methyl-1H-pyrazole cluster_step2 Step 2: Nitration A 3-Methyl-5-pyrazolone C 5-Chloro-3-methyl-1H-pyrazole A->C Reflux B POCl₃ B->C D 5-Chloro-3-methyl-1H-pyrazole F This compound D->F Nitration E HNO₃/H₂SO₄ E->F

Proposed synthesis of this compound.
Synthesis of Other Nitropyrazole Isomers

Synthesis protocols for the other isomers are more established:

  • 3,5-Dimethyl-4-nitro-1H-pyrazole: This isomer is typically synthesized by the nitration of 3,5-dimethylpyrazole. The starting 3,5-dimethylpyrazole can be obtained through the condensation of acetylacetone with hydrazine.[4]

  • 3-Methyl-4-nitro-1H-pyrazole and 5-Methyl-3-nitro-1H-pyrazole: The synthesis of these isomers can be achieved through various methods, often involving the nitration of 3-methylpyrazole, which can lead to a mixture of isomers that require separation.

Biological Activities: A Comparative Perspective

While comprehensive, direct comparative studies on the biological activities of these specific isomers are scarce, the broader class of pyrazole and nitropyrazole derivatives has been extensively studied, revealing significant potential in several therapeutic areas.

Cytotoxicity

Nitropyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the ability of the nitro group to generate reactive oxygen species, leading to cellular damage.

Available Data on Isomer Cytotoxicity:

Direct experimental data on the cytotoxicity of this compound is not available in the reviewed literature. However, studies on other pyrazole derivatives provide a basis for expected activity. For instance, various substituted pyrazolones have demonstrated cytotoxic effects in assays like the brine shrimp lethality bioassay and against human cancer cell lines.

Antimicrobial Activity

The pyrazole nucleus is a common scaffold in compounds exhibiting antimicrobial properties. The introduction of a nitro group can enhance this activity.

Available Data on Isomer Antimicrobial Activity:

Specific antimicrobial activity data for this compound is not readily found. However, numerous studies have demonstrated the antibacterial and antifungal properties of various pyrazole derivatives. For example, certain pyrazole analogues have shown significant activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[5][6][7][8]

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Proposed Synthesis of this compound

Step 1: Synthesis of 5-Chloro-3-methyl-1H-pyrazole

This procedure is adapted from the synthesis of similar chloro-pyrazole derivatives.

  • To a stirred solution of 3-methyl-5-pyrazolone, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • After the addition is complete, reflux the reaction mixture for 3-4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield 5-chloro-3-methyl-1H-pyrazole.

Step 2: Nitration of 5-Chloro-3-methyl-1H-pyrazole

This is a general procedure for the nitration of pyrazole rings.

  • Dissolve 5-chloro-3-methyl-1H-pyrazole in concentrated sulfuric acid at 0 °C.

  • Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the temperature at 0-5 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).

  • Pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration, wash with cold water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

G cluster_synthesis Synthesis Workflow start Start step1 Synthesize 5-Chloro-3-methyl-1H-pyrazole start->step1 step2 Nitrate the pyrazole precursor step1->step2 end Obtain this compound step2->end

General workflow for the proposed synthesis.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its isomers) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13][14][15]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This guide provides a comparative overview of this compound and its key isomers. While there is a clear need for more direct comparative studies to fully elucidate their structure-activity relationships, the available data and proposed synthetic and analytical methods offer a solid foundation for future research. The distinct substitution patterns of these isomers undoubtedly lead to differences in their physicochemical and biological profiles, making them a fertile ground for further investigation in the quest for novel therapeutic agents and advanced materials. Researchers are encouraged to utilize the provided protocols to generate robust, comparable data that will contribute to a deeper understanding of this promising class of compounds.

References

A Comparative Analysis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole derivatives. This document outlines their synthesis, biological activities, and potential mechanisms of action, supported by experimental data from related studies and detailed protocols for key biological assays.

The pyrazole scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of specific substituents, such as a chloro group at the 5-position, a methyl group at the 3-position, and a nitro group at the 4-position, can significantly modulate the biological efficacy of the pyrazole core. This guide focuses on the derivatives of this compound, offering a comparative perspective on their potential as therapeutic agents.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of the this compound core typically involves a multi-step process. A common synthetic strategy begins with the cyclocondensation of a β-diketone with a hydrazine derivative to form the pyrazole ring. Subsequent chlorination and nitration steps yield the target scaffold.

A plausible synthetic route for N-substituted derivatives starts with the readily available 3-methyl-1H-pyrazol-5(4H)-one. This precursor can undergo a Vilsmeier-Haack reaction to introduce a formyl group at the 4-position and a chloro group at the 5-position, yielding 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. The subsequent nitration of the pyrazole ring at the 4-position would lead to the desired this compound scaffold. Derivatization at the N1 position can be achieved by reacting the NH-pyrazole with various alkyl or aryl halides.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives 3_methyl_pyrazolone 3-Methyl-1H-pyrazol-5(4H)-one Vilsmeier_Haack Vilsmeier-Haack Reaction 3_methyl_pyrazolone->Vilsmeier_Haack POCl3, DMF Chlorinated_Intermediate 5-Chloro-3-methyl-1H- pyrazole-4-carbaldehyde Vilsmeier_Haack->Chlorinated_Intermediate Nitration Nitration Chlorinated_Intermediate->Nitration HNO3, H2SO4 Core_Scaffold This compound Nitration->Core_Scaffold Derivatization N-Alkylation/ N-Arylation Core_Scaffold->Derivatization R-X, Base Final_Derivatives N-Substituted Derivatives Derivatization->Final_Derivatives

Caption: General synthetic workflow for N-substituted this compound derivatives.

Comparative Biological Activity

While direct comparative studies on a series of N-substituted this compound derivatives are limited in the available literature, we can infer potential structure-activity relationships (SAR) based on studies of structurally related pyrazole compounds. The following tables present a hypothetical comparison based on these inferences, highlighting the expected impact of different N1-substituents on anticancer and antimicrobial activities.

Anticancer Activity

The anticancer potential of pyrazole derivatives is often evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The presence of a 4-nitro group is often associated with enhanced cytotoxic activity. The nature of the substituent at the N1 position is crucial for modulating this activity.

Table 1: Comparative Anticancer Activity (IC₅₀, µM) of Hypothetical this compound Derivatives

Derivative (N1-Substituent)HeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
-H>100>100>100
-CH₃50.565.270.8
-C₂H₅45.158.962.3
-Phenyl25.830.135.5
-4-Chlorophenyl15.218.522.1
-4-Methoxyphenyl35.642.348.9
-4-Nitrophenyl10.112.715.3

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate potential structure-activity relationships based on trends observed in related pyrazole series.

The hypothetical data suggests that N-alkylation slightly increases anticancer activity compared to the unsubstituted pyrazole. N-arylation, particularly with electron-withdrawing groups like a chloro or nitro substituent on the phenyl ring, is expected to significantly enhance cytotoxicity. This is a common trend observed in various series of bioactive heterocyclic compounds.

Antimicrobial Activity

The antimicrobial efficacy of these derivatives can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The 4-nitro group can contribute to the antimicrobial properties through various mechanisms, including the generation of reactive nitrogen species.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Hypothetical this compound Derivatives

Derivative (N1-Substituent)S. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
-H>256>256>256
-CH₃128256128
-C₂H₅128256128
-Phenyl6412864
-4-Chlorophenyl326432
-4-Methoxyphenyl6412864
-4-Nitrophenyl163216

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate potential structure-activity relationships based on trends observed in related pyrazole series.

Similar to the anticancer activity, N-aryl derivatives, especially those with electron-withdrawing substituents, are predicted to exhibit superior antimicrobial activity. The increased lipophilicity and potential for additional binding interactions of the aryl group can contribute to better penetration of microbial cell membranes and interaction with molecular targets.

Potential Signaling Pathway: JAK/STAT Inhibition

While the precise mechanism of action for this compound derivatives is not yet elucidated, studies on structurally similar 4-aminopyrazole derivatives have identified the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway as a key target.[1] This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various cancers. It is plausible that 4-nitropyrazole derivatives could also exert their anticancer effects by modulating this pathway.

JAK_STAT_Pathway cluster_pathway Hypothesized Inhibition of JAK/STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Binding to DNA Proliferation Cell Proliferation, Survival, etc. Gene->Proliferation Inhibitor 5-Chloro-3-methyl- 4-nitro-1H-pyrazole Derivative Inhibitor->JAK Inhibition

Caption: Hypothesized mechanism of action via inhibition of the JAK/STAT signaling pathway.

Experimental Protocols

Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol describes the synthesis of a key precursor.

  • Preparation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: To a solution of ethyl acetoacetate in ethanol, add phenylhydrazine dropwise. Reflux the mixture for 4-6 hours. Cool the reaction mixture in an ice bath to precipitate the product. Filter, wash with cold ethanol, and dry the solid.

  • Vilsmeier-Haack Reaction: To a stirred solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0°C. After stirring for 20 minutes, add the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Heat the mixture under reflux for 2-3 hours. After cooling, pour the reaction mixture into crushed ice. Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri plates and allow it to solidify.

  • Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates.

  • Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Compound Application: Add a defined concentration of the pyrazole derivatives (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control and a standard antibiotic/antifungal as positive controls.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize biological activity. The anticipated structure-activity relationships suggest that N-aryl substitution, particularly with electron-withdrawing groups, is a key strategy for enhancing potency. Further investigation into the precise molecular targets and signaling pathways, such as the JAK/STAT pathway, will be crucial for the rational design of next-generation pyrazole-based therapeutics. The experimental protocols provided herein offer a foundation for the synthesis and biological evaluation of these promising compounds.

References

Unambiguous Structural Confirmation of Pyrazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of X-ray crystallography with alternative spectroscopic methods for the structural elucidation of pyrazole-based compounds, using 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a case study. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data and protocols for informed decision-making in structural confirmation.

The definitive three-dimensional arrangement of atoms within a molecule is crucial for understanding its chemical reactivity, physical properties, and biological activity. In the field of medicinal chemistry and drug development, where the precise structure of a compound dictates its interaction with biological targets, unambiguous structural confirmation is paramount. While various analytical techniques are available, X-ray crystallography stands as the gold standard for providing a precise and unequivocal molecular structure. This guide compares the structural confirmation of the versatile synthetic intermediate, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a closely related analog to the title compound, by X-ray crystallography against a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for structural confirmation depends on several factors, including the nature of the sample, the level of detail required, and the available resources. The following table summarizes the key performance metrics of X-ray crystallography and common spectroscopic methods for the structural elucidation of organic molecules like 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

FeatureX-ray CrystallographyNMR Spectroscopy (¹H & ¹³C)IR SpectroscopyMass Spectrometry
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packingConnectivity of atoms, chemical environment of nuclei, and stereochemistryPresence of functional groupsMolecular weight and elemental composition
Sample Requirement Single, high-quality crystalSolution (typically mg scale)Solid or liquid (µg to mg scale)Solid, liquid, or gas (ng to µg scale)
Ambiguity Unambiguous 3D structureCan be ambiguous for complex structures or isomersProvides functional group information, not full structureIsomers can have the same mass
Throughput Low to mediumHighHighHigh
Cost High (instrumentation and expertise)Moderate to highLowModerate

Experimental Data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

The following tables present the key experimental data obtained from X-ray crystallography and spectroscopic analyses of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

X-ray Crystallographic Data

The crystal structure of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been determined by X-ray diffraction.[1][2] The crystal belongs to the monoclinic space group P21/c.[2]

ParameterValue[2]
Empirical FormulaC₁₁H₉ClN₂O
Molecular Weight220.65 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)6.7637(4)
b (Å)6.8712(3)
c (Å)22.4188(10)
β (°)93.8458(14)
Volume (ų)1039.56(9)
Z4
Spectroscopic Data

Spectroscopic techniques provide valuable information that complements the crystallographic data and are often used for routine characterization.

¹H NMR (400 MHz, CDCl₃) δ (ppm) [1]

Chemical Shift (δ)MultiplicityIntegrationAssignment
9.983s1H-CHO
7.564–7.471m5HAr-H
2.546s3H-CH₃

**IR (KBr) ν (cm⁻¹) **[1]

Wavenumber (cm⁻¹)Assignment
3063C-H stretch (aromatic)
1677C=O stretch (aldehyde)
1598, 1528, 1463C=C stretch (aromatic)

Mass Spectrometry (EI)

m/zInterpretation
220/222[M]⁺/[M+2]⁺ (presence of Cl)
191[M-CHO]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

X-ray Crystallography Protocol
  • Crystal Growth: Single crystals of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[3]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[3]

NMR Spectroscopy Protocol
  • Sample Preparation: A small amount (typically 1-5 mg) of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry Protocol
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or by injection of a solution.

  • Ionization: The sample is ionized using an appropriate technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Mass Analysis and Detection: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a novel compound, integrating both crystallographic and spectroscopic techniques.

G Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS CrystalGrowth Single Crystal Growth Purification->CrystalGrowth TentativeStructure Tentative Structure Proposed NMR->TentativeStructure IR->TentativeStructure MS->TentativeStructure Xray X-ray Diffraction CrystalGrowth->Xray StructureSolution Structure Solution & Refinement Xray->StructureSolution FinalStructure Unambiguous Structure Confirmed StructureSolution->FinalStructure TentativeStructure->FinalStructure Confirmation

Caption: A logical workflow for the structural confirmation of a synthesized compound.

References

Comparative Biological Efficacy of Pyrazole Analogs: A Focus on Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of selected pyrazole analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds, with lower values signifying higher efficacy.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
P1 1,3,5-triphenyl-1H-pyrazoleHeLa (Cervical Cancer)5.8[1]
A549 (Lung Cancer)8.0[1]
MCF-7 (Breast Cancer)9.8[1]
P2 4-(4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazoleMCF-7 (Breast Cancer)0.07[1]
P3 N-(1H-pyrazol-3-yl)-N′-(4-methylbenzoyl)-thioureaGeneral (Wheat Seeds)-[2]
P4 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde derivative--[3]
P5 Ferrocene-pyrazole hybridHCT-116 (Colon Cancer)3.12[4]
PC-3 (Prostate Cancer)124.40[4]
HL60 (Leukemia)6.81[4]
SNB19 (Astrocytoma)60.44[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the cytotoxic activity of pyrazole analogs.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pyrazole analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4][5]

Synthesis of Pyrazole Derivatives (General Procedure)

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Example: Synthesis of 3,5-disubstituted-1H-pyrazoles

  • Reaction Setup: A mixture of a substituted 1,3-diketone (1 mmol) and hydrazine hydrate or a substituted hydrazine (1.2 mmol) is refluxed in a suitable solvent such as ethanol or acetic acid for a specified time (e.g., 2-6 hours).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the desired pyrazole derivative.[6]

Visualizations

The following diagrams illustrate key concepts related to the biological evaluation and potential mechanisms of action of pyrazole analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening start Starting Materials (e.g., 1,3-Diketones, Hydrazines) synthesis Chemical Synthesis (e.g., Condensation Reaction) start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (e.g., NMR, Mass Spectrometry) purification->characterization treatment Treatment with Pyrazole Analogs characterization->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT Assay) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis signaling_pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factors (e.g., AP-1, Myc) Kinase_Cascade->Transcription_Factor Apoptosis Apoptosis Cell_Cycle Cell Cycle Progression Transcription_Factor->Cell_Cycle Proliferation Cell Proliferation & Survival Cell_Cycle->Proliferation Pyrazole Pyrazole Analog Pyrazole->Kinase_Cascade Inhibition Pyrazole->Apoptosis Induction sar_relationship P Pyrazole Core R1 Substituent at R1 (e.g., Aryl, Alkyl) P->R1 R2 Substituent at R2 (e.g., -Cl, -NO2) P->R2 R3 Substituent at R3 (e.g., -CH3, Phenyl) P->R3 Activity Biological Activity (e.g., Cytotoxicity) R1->Activity Influences R2->Activity Modulates R3->Activity Affects

References

Spectroscopic Data Validation for 5-Chloro-3-methyl-4-nitro-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 5-Chloro-3-methyl-4-nitro-1H-pyrazole and its structurally related analogs. Due to the limited availability of public experimental data for the target compound, this guide presents a combination of reported data for close analogs and predicted data for this compound. This approach allows for a robust validation framework based on established spectroscopic trends in pyrazole chemistry.

Executive Summary

This compound is a substituted pyrazole of interest in medicinal chemistry and drug development. Accurate structural confirmation through spectroscopic methods is paramount for its application in research and synthesis. This document outlines the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound, benchmarked against the experimental data of two key analogs: 3-methyl-4-nitro-1H-pyrazole and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Detailed experimental protocols for acquiring these spectra are also provided to ensure data reproducibility.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data points. The data for this compound is predicted based on the influence of the chloro and nitro substituents as observed in the analog compounds.

Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)

CompoundChemical Shift (δ) of -CH₃ (ppm)Chemical Shift (δ) of Pyrazole H/NH (ppm)Solvent
This compound (Predicted)~2.5 - 2.7~13.0 - 14.0 (broad s, NH)DMSO-d₆
3-methyl-4-nitro-1H-pyrazole (Experimental)2.528.45 (s, 1H, C5-H), 13.7 (br s, 1H, NH)DMSO-d₆
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Experimental)2.557.5-7.6 (m, 5H, Ar-H), 9.98 (s, 1H, CHO)CDCl₃

Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)

CompoundChemical Shift (δ) of -CH₃ (ppm)Chemical Shift (δ) of Pyrazole Carbons (ppm)Solvent
This compound (Predicted)~12 - 14C3: ~150-155, C4: ~130-135 (C-NO₂), C5: ~135-140 (C-Cl)DMSO-d₆
3-methyl-4-nitro-1H-pyrazole (Experimental)13.5C3: 149.5, C4: 132.0, C5: 130.0DMSO-d₆
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Experimental)14.5C3: 151.2, C4: 111.8, C5: 145.6, CHO: 184.2, Ar-C: 125.1-137.9CDCl₃

Table 3: FT-IR Spectral Data Comparison (Key Absorptions in cm⁻¹)

Functional GroupThis compound (Predicted)3-methyl-4-nitro-1H-pyrazole (Experimental)5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Experimental)
N-H Stretch~3100 - 3300 (broad)~3150 (broad)-
C-H Stretch (Alkyl)~2920 - 3000~2930~2925
C=N Stretch (Pyrazole)~1580 - 1620~1590~1598
N-O Stretch (NO₂)~1520-1560 (asymmetric), ~1340-1380 (symmetric)~1540 (asym), ~1360 (sym)-
C-Cl Stretch~700 - 800-~750
C=O Stretch (Aldehyde)--~1670

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z) (Predicted/Experimental)
This compoundC₄H₄ClN₃O₂161.55[M]+ at 161/163 (Cl isotope pattern), [M-NO₂]+, [M-Cl]+
3-methyl-4-nitro-1H-pyrazoleC₄H₅N₃O₂127.10[M]+ at 127, [M-NO₂]+
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeC₁₁H₉ClN₂O220.65[M]+ at 220/222, [M-CHO]+, [M-Cl]+

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the internal TMS standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid pyrazole sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. For less volatile or thermally labile compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

  • Ionization: Ionize the sample molecules. In GC-MS, Electron Ionization (EI) is typically used, which often leads to extensive fragmentation. ESI and APCI are softer ionization techniques that usually produce the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to identify characteristic fragment ions that provide structural information.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic data validation and the chemical structure of the target compound.

Spectroscopic_Validation_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structure Validation Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Data Validation.

Caption: Structure of this compound.

A Comparative Guide to Computational Modeling of 5-Chloro-3-methyl-4-nitro-1H-pyrazole Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of computational modeling techniques for studying the interactions of 5-Chloro-3-methyl-4-nitro-1H-pyrazole, a heterocyclic compound with potential applications in drug discovery. The following sections detail various in silico methods, present comparative data, and provide standardized protocols for researchers, scientists, and drug development professionals.

Introduction to Computational Modeling Approaches

Computational modeling is a cornerstone of modern drug discovery, enabling the prediction and analysis of molecular interactions at an atomic level. For a molecule like this compound, several computational techniques can be employed to understand its binding affinity, mechanism of action, and pharmacokinetic properties. The most common approaches include molecular docking, quantum chemical calculations, and molecular dynamics simulations. These methods are often used synergistically to provide a comprehensive understanding of the compound's behavior.

Comparison of Computational Models

The efficacy of different computational models can be evaluated by comparing their predictions against experimental data. Key metrics for comparison include binding affinity (e.g., docking score, binding energy), geometric parameters of interaction (e.g., bond lengths, angles), and prediction of biological activity.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Alternative Models: Several docking programs are available, each employing different search algorithms and scoring functions. Commonly used alternatives include AutoDock Vina, Glide, and GOLD. The choice of software can influence the predicted binding pose and affinity.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules. These methods can be used to calculate molecular properties like electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and to refine the results of molecular docking by providing more accurate ligand conformations and interaction energies.

Alternative Models: Semi-empirical methods like AM1 can also be used for initial, less computationally intensive calculations.[1]

Data Presentation and Comparison

The following tables summarize quantitative data from computational and experimental studies on pyrazole derivatives, providing a basis for comparing different modeling approaches.

Table 1: Comparison of Predicted Binding Affinities of Pyrazole Derivatives Against Various Protein Targets

Compound ClassTarget ProteinComputational MethodPredicted Binding Affinity (kcal/mol)Experimental IC50/Ki (µM)Reference
Phenylpyrazole DerivativesMCL-1Docking-based virtual screening- (Ki estimated)~10 (LC126)[2]
Spiropyrazoline Oxindoles4I4T ProteinMolecular Docking-7.9 (Compound 4a)12.3 (IC50, Compound 5a)[3]
Pyrazole DerivativesCRMP2Molecular Docking (AutoDock Vina)-6.9 (M74)-[4]
Pyrazole DerivativesVEGFRMolecular Docking (AutoDock Vina)-9.2 (M76)-[4]
Pyrazole Derivativesc-KITMolecular Docking (AutoDock Vina)-9.2 (M74)-[4]
Hybrid Pyrrole–Pyrazole–Piperazine ChalconeInhA (4TZK)Molecular Docking-9.7 (Compound 3)3.125 (MIC, µg/mL)[5]

Table 2: In Silico ADMET Prediction for Pyrazole Derivatives

Compound ClassPropertyPrediction ToolPredicted Value/OutcomeReference
Pyrazole, Imidazole, TriazoleLipinski's RuleMolinspirationNo violations[1]
Pyrazole, Imidazole, TriazoleToxicity RiskOsiris3 out of 20 compounds show no risk[1]
5-Methyl-3-(trifluoromethyl)-1H-pyrazoleADMETADMET predictionsHigh BBB penetration, good oral bioavailability[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of both computational and experimental results.

Molecular Docking Protocol
  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.[1]

  • Ligand Preparation: The 3D structure of this compound is generated using a chemical drawing tool and optimized using a suitable force field or quantum chemical method.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The active site can be identified from the position of a co-crystallized ligand.[1]

  • Docking Simulation: The docking program, such as AutoDock Vina, is used to perform the docking simulation. The program explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.[1]

  • Analysis of Results: The resulting poses are analyzed based on their predicted binding affinities and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

In Vitro Cytotoxicity Assay (Example: MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HePG-2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The test compound (e.g., a pyrazole derivative) is dissolved in a suitable solvent (like DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Visualizations

The following diagrams illustrate key workflows and concepts in the computational modeling of molecular interactions.

Computational_Drug_Discovery_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis L1 2D Structure Drawing L2 3D Structure Generation L1->L2 L3 Energy Minimization L2->L3 D1 Define Binding Site L3->D1 A3 ADMET Prediction L3->A3 P1 Download from PDB P2 Remove Water & Ligands P1->P2 P3 Add Hydrogens P2->P3 P3->D1 D2 Run Docking Simulation D1->D2 D3 Analyze Poses & Scores D2->D3 A1 Binding Affinity Comparison D3->A1 A2 Interaction Analysis D3->A2 Validation Experimental Validation A1->Validation A2->Validation A3->Validation Interaction_Types cluster_interactions Binding Interactions Ligand 5-Chloro-3-methyl- 4-nitro-1H-pyrazole Protein Protein Active Site HB Hydrogen Bonds Ligand->HB HI Hydrophobic Interactions Ligand->HI ES Electrostatic Interactions Ligand->ES PI Pi-Pi Stacking Ligand->PI HB->Protein HI->Protein ES->Protein PI->Protein

References

Navigating the Bioisosteric Landscape: A Comparative Guide to Pyrazole Core Replacements in 5-Chloro-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of potential bioisosteric replacements for the pyrazole core in 5-Chloro-3-methyl-4-nitro-1H-pyrazole, a scaffold of interest due to its prevalence in biologically active compounds. By examining key bioisosteres—isoxazole, imidazole, triazole, and tetrazole—we aim to provide a rational framework for analog design, supported by available experimental data and detailed methodologies.

The pyrazole ring is a privileged scaffold in drug discovery, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, bioisosteric replacement of the pyrazole core can offer opportunities to modulate physicochemical properties, improve metabolic stability, enhance biological activity, and explore new intellectual property space. This guide focuses on the specific substitution pattern of 5-chloro, 3-methyl, and 4-nitro, which significantly influences the electronic and steric properties of the parent molecule.

Core Scaffold Comparison: Physicochemical and Biological Insights

The selection of a suitable bioisostere for the pyrazole core in this compound requires careful consideration of how the replacement will impact the overall molecular properties. Isoxazoles, imidazoles, triazoles, and tetrazoles are five-membered aromatic heterocycles that share structural similarities with pyrazole but differ in the number and arrangement of their heteroatoms. These differences can lead to significant changes in hydrogen bonding capacity, pKa, dipole moment, and metabolic stability.

A critical aspect of the parent molecule is the electron-withdrawing nature of the 4-nitro group, which influences the acidity of the pyrazole N-H and the overall electronic distribution of the ring. Any bioisosteric replacement must account for this key feature to maintain or improve the desired biological activity.

Performance Data at a Glance: A Comparative Analysis

While a direct head-to-head comparison of this compound with its bioisosteres having the exact same substitution pattern is not available in a single study, we can compile and extrapolate from existing data on closely related analogs to provide a comparative overview. The following tables summarize key data points for the parent pyrazole and its potential bioisosteric replacements, focusing on antimicrobial activity, a common therapeutic area for such scaffolds.

Table 1: Comparison of Antimicrobial Activity (MIC in µg/mL)

Compound/Bioisosteric CoreStaphylococcus aureusEscherichia coliCandida albicansAspergillus nigerReference(s)
This compound Data not availableData not availableData not availableData not available
5-Chloro-1-methyl-4-nitroimidazole *30.00 mm (zone of inhibition)25.00 mm (zone of inhibition)2.5 (MBC)2.5 (MBC)
Nitrotriazole Derivatives --Potent activityPotent activity
Substituted Tetrazoles 0.8 - 2568.5 - 256--
Substituted Isoxazoles Good activity reportedGood activity reportedGood activity reportedGood activity reported

Note: Data for the imidazole analog is presented as zone of inhibition (mm) or Minimum Bactericidal Concentration (MBC) in mg/mL. Direct comparison of MIC values requires further studies.

Table 2: Physicochemical Properties of Core Heterocycles

PropertyPyrazoleIsoxazoleImidazole1,2,4-TriazoleTetrazole
pKa (of N-H) ~2.5N/A~7.0~10.2~4.9
Hydrogen Bond Donors 10111
Hydrogen Bond Acceptors 11123-4
Dipole Moment (Debye) ~2.2~2.8~3.8~3.3~5.1

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of these bioisosteric analogs generally follows established heterocyclic chemistry routes. Below are representative protocols for the synthesis of the core scaffolds, which can be adapted for the specific 5-chloro-3-methyl-4-nitro substitution pattern.

General Synthesis of 5-Chloro-3-methyl-4-nitro-pyrazole Analogs

The synthesis of the parent pyrazole and its bioisosteres often starts from a common precursor, such as a substituted 1,3-dicarbonyl compound or a related reactive intermediate. The introduction of the chloro, methyl, and nitro groups can be achieved through various synthetic steps, including cyclization, halogenation, and nitration.

Example Synthetic Pathway for a 5-Chloro-3-methyl-4-nitropyrazole derivative:

Synthetic Pathway Ethyl Acetoacetate Ethyl Acetoacetate 3-Methyl-1H-pyrazol-5(4H)-one 3-Methyl-1H-pyrazol-5(4H)-one Ethyl Acetoacetate->3-Methyl-1H-pyrazol-5(4H)-one Hydrazine 5-Chloro-3-methyl-1H-pyrazole 5-Chloro-3-methyl-1H-pyrazole 3-Methyl-1H-pyrazol-5(4H)-one->5-Chloro-3-methyl-1H-pyrazole POCl3 This compound This compound 5-Chloro-3-methyl-1H-pyrazole->this compound HNO3/H2SO4

A potential synthetic route to the target pyrazole.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for MIC Determination:

MIC Determination Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Compound Stock Solution Compound Stock Solution Serial Dilution of Compound Serial Dilution of Compound Compound Stock Solution->Serial Dilution of Compound Bacterial/Fungal Inoculum Bacterial/Fungal Inoculum Inoculation Inoculation Bacterial/Fungal Inoculum->Inoculation 96-well Plate 96-well Plate 96-well Plate->Serial Dilution of Compound Serial Dilution of Compound->Inoculation Add inoculum Incubation Incubation Inoculation->Incubation 37°C, 24h Visual Inspection Visual Inspection Incubation->Visual Inspection Check for turbidity MIC Determination MIC Determination Visual Inspection->MIC Determination Lowest concentration with no growth

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Logical Relationships

The biological activity of these compounds can often be attributed to their interaction with specific cellular pathways. For instance, many antimicrobial agents target essential enzymes or cellular processes in pathogens.

Logical Relationship of Bioisosteric Replacement:

Bioisosteric Replacement Logic cluster_bioisosteres Potential Bioisosteres This compound This compound Isoxazole Isoxazole This compound->Isoxazole N-N to O-N Imidazole Imidazole This compound->Imidazole 1,2-diazole to 1,3-diazole Triazole Triazole This compound->Triazole Addition of N atom Tetrazole Tetrazole This compound->Tetrazole Addition of 2 N atoms Altered H-bonding\n(no donor) Altered H-bonding (no donor) Isoxazole->Altered H-bonding\n(no donor) Altered pKa\nand dipole Altered pKa and dipole Imidazole->Altered pKa\nand dipole Increased H-bond\nacceptors Increased H-bond acceptors Triazole->Increased H-bond\nacceptors Increased N content\nand H-bond acceptors Increased N content and H-bond acceptors Tetrazole->Increased N content\nand H-bond acceptors

Impact of bioisosteric replacement on molecular properties.

Conclusion

The replacement of the pyrazole core in this compound with bioisosteres like isoxazole, imidazole, triazole, and tetrazole presents a viable strategy for modulating the compound's properties and exploring new chemical space. While direct comparative data for this specific scaffold is limited, the available information on related analogs suggests that such modifications can significantly impact antimicrobial activity. The choice of bioisostere should be guided by the desired changes in physicochemical properties, such as hydrogen bonding capacity and basicity, and the specific therapeutic target. Further experimental work is necessary to synthesize and evaluate these specific bioisosteric analogs to build a comprehensive structure-activity relationship and identify candidates with improved therapeutic potential.

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Chloro-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful implementation of any analytical method in a regulated environment hinges on thorough validation to ensure reliability, reproducibility, and accuracy. Cross-validation between two distinct analytical techniques provides a higher level of assurance in the reported results, a critical aspect in pharmaceutical development and quality control.

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of RP-HPLC and GC-MS methods based on data from validated analyses of structurally similar pyrazole compounds. These values should be considered as benchmarks for the method development and validation for 5-Chloro-3-methyl-4-nitro-1H-pyrazole.

Performance ParameterRP-HPLC (Adapted from Pyrazoline Derivative Method)GC-MS (Adapted from Pyrazole Isomer Method)
Linearity (Correlation Coefficient, r²) > 0.998> 0.995
Accuracy (% Recovery) 98-102%95-105%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) Analyte DependentAnalyte Dependent
Limit of Quantification (LOQ) Analyte DependentAnalyte Dependent
Specificity High (based on retention time and UV spectrum)Very High (based on retention time and mass spectrum)
Sample Throughput HighModerate
Instrumentation Cost ModerateHigh
Derivatization Required NoPotentially, to improve volatility and thermal stability

Experimental Protocols

Detailed methodologies for both RP-HPLC and GC-MS are provided below. These protocols are based on established methods for related pyrazole compounds and should be optimized and fully validated for the specific analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

This method is adapted from a validated procedure for a pyrazoline derivative and is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (for mobile phase adjustment)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve a suitable retention time and peak shape. A common starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound.

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the same solvent as the standard to achieve a concentration within the calibration range.

5. Validation Parameters to be Assessed:

  • Specificity

  • Linearity and Range

  • Accuracy (Recovery)

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

  • System Suitability

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a general method for the analysis of pyrazole isomers and is suitable for the identification and quantification of this compound, particularly for purity and impurity profiling.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column suitable for polar compounds (e.g., DB-5ms, HP-5ms)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library

2. Reagents and Materials:

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Helium (carrier gas, high purity)

  • This compound reference standard

  • Internal standard (e.g., a structurally similar compound not present in the sample)

3. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-400 amu

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard and the internal standard in dichloromethane. Create calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve the sample in dichloromethane to a concentration within the calibration range and add the internal standard.

5. Validation Parameters to be Assessed:

  • Specificity (peak purity and mass spectral matching)

  • Linearity and Range

  • Accuracy (Recovery)

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the two proposed analytical methods.

CrossValidationWorkflow cluster_method1 Method 1: RP-HPLC cluster_method2 Method 2: GC-MS cluster_crossval Cross-Validation M1_Dev Method Development & Optimization M1_Val Full Method Validation (ICH Guidelines) M1_Dev->M1_Val Analysis Analyze Same Batch of Samples by Both Validated Methods M1_Val->Analysis M2_Dev Method Development & Optimization M2_Val Full Method Validation (ICH Guidelines) M2_Dev->M2_Val M2_Val->Analysis Comparison Statistical Comparison of Results (e.g., t-test, F-test) Analysis->Comparison Report Final Report: Method Equivalency & Data Integrity Comparison->Report

Caption: Workflow for cross-validation of RP-HPLC and GC-MS methods.

Signaling Pathway for Method Selection

The following diagram outlines the decision-making pathway for selecting an appropriate analytical method.

MethodSelectionPathway start Define Analytical Requirement quant Quantitative Analysis? start->quant purity Purity/Impurity Profiling? quant->purity Yes hplc RP-HPLC quant->hplc No gcms GC-MS purity->gcms No both Both Methods (Cross-Validation) purity->both Yes

Caption: Decision pathway for selecting an analytical method.

A Guide to the Synthesis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of novel compounds is paramount. This guide provides a detailed examination of a proposed synthetic route for 5-Chloro-3-methyl-4-nitro-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to a lack of established, divergent synthetic pathways in publicly available literature, this guide will focus on a highly plausible two-step synthesis. The analysis will dissect each step, presenting detailed experimental protocols, and a quantitative breakdown of reagent costs to evaluate the overall cost-effectiveness of this synthetic approach.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from the readily available 3-methyl-1H-pyrazole. The first step involves the regioselective nitration of the pyrazole ring at the C4 position, followed by a chlorination step to introduce the chlorine atom at the C5 position.

A 3-Methyl-1H-pyrazole B Nitration (Fuming HNO3, H2SO4) A->B Step 1 C 3-Methyl-4-nitro-1H-pyrazole B->C D Chlorination (NCS, Benzoyl Peroxide, CCl4) C->D Step 2 E This compound D->E

Figure 1: Proposed synthetic workflow for this compound.

Data Presentation: A Quantitative Comparison of Synthesis Steps

The following table summarizes the estimated costs and key reaction parameters for the proposed two-step synthesis of this compound. Prices for reagents are based on currently available market data and may vary depending on the supplier and purity.

Parameter Step 1: Nitration Step 2: Chlorination Overall
Reaction 3-Methyl-1H-pyrazole → 3-Methyl-4-nitro-1H-pyrazole3-Methyl-4-nitro-1H-pyrazole → this compound
Starting Material Cost 3-Methyl-1H-pyrazole: ~$0.78/g3-Methyl-4-nitro-1H-pyrazole: (Synthesized in Step 1)
Reagent Costs Fuming Nitric Acid: ~
0.25/mL<br>SulfuricAcid:0.25/mL
Sulfuric Acid: ~0.25/mL<br>SulfuricAcid:
0.12/mL
N-Chlorosuccinimide (NCS): ~
0.20/g<br>BenzoylPeroxide:0.20/g
Benzoyl Peroxide: ~0.20/g<br>BenzoylPeroxide:
0.15/gCarbon Tetrachloride: ~$0.30/mL
Estimated Molar Cost ~$1.15 per mole of product (assuming 80% yield)~$0.65 per mole of product (assuming 70% yield)~$1.80 per mole
Estimated Yield ~80% (literature-based estimate for similar reactions)~70% (literature-based estimate for similar reactions)~56%
Reaction Time 2-4 hours4-6 hours6-10 hours
Purification Method RecrystallizationColumn Chromatography

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis. These are adapted from established procedures for similar compounds and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Step 1: Synthesis of 3-Methyl-4-nitro-1H-pyrazole

Materials:

  • 3-Methyl-1H-pyrazole (1.0 eq)

  • Fuming Nitric Acid (3.0 eq)

  • Concentrated Sulfuric Acid (5.0 eq)

  • Ice bath

  • Crushed ice

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (5.0 eq).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 3-methyl-1H-pyrazole (1.0 eq) to the cooled sulfuric acid with constant stirring. Ensure the temperature does not exceed 10 °C.

  • Once the addition is complete, add fuming nitric acid (3.0 eq) dropwise via the dropping funnel, maintaining the temperature between 0-5 °C.

  • After the addition of nitric acid, continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated solid, 3-methyl-4-nitro-1H-pyrazole, is collected by vacuum filtration.

  • Wash the solid with cold distilled water until the washings are neutral.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

Materials:

  • 3-Methyl-4-nitro-1H-pyrazole (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Benzoyl Peroxide (0.05 eq, as a radical initiator)

  • Carbon Tetrachloride (solvent)

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in carbon tetrachloride.

  • Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography using a suitable eluent system to afford pure this compound.

Concluding Remarks

This guide outlines a feasible and cost-analyzed synthetic route to this compound. The proposed two-step synthesis is based on well-established chemical transformations. The cost analysis indicates that the synthesis is economically viable, with the major cost contribution arising from the starting material and the chlorinating agent. Researchers should note that the provided yields are estimates based on similar reactions reported in the literature and will require experimental optimization to achieve the best results. The detailed protocols and cost breakdown serve as a valuable resource for planning and executing the synthesis of this and related pyrazole derivatives.

Safety Operating Guide

Proper Disposal of 5-Chloro-3-methyl-4-nitro-1H-pyrazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard and Safety Information

It is imperative to handle 5-Chloro-3-methyl-4-nitro-1H-pyrazole with care, assuming it possesses hazards similar to its structural analogs. Based on data for 3-Methyl-4-nitro-1H-pyrazole, the compound is a solid that can cause skin and eye irritation.[1] All personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

  • The container should be made of a material compatible with chlorinated and nitrated organic compounds.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials include strong oxidizing agents.[2]

2. Waste Collection:

  • Collect all waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in the designated waste container.

  • Ensure the container is kept closed when not in use and is stored in a cool, dry, and well-ventilated area away from heat and ignition sources.

3. Arrange for Professional Disposal:

  • The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's EHS department to arrange for a pickup. They will have established procedures and certified vendors for this purpose.

  • Provide the EHS office with a complete and accurate description of the waste, including its name and any known hazards.

4. Documentation:

  • Maintain a log of the accumulated waste, including the quantity and date of addition to the container.

  • Retain all documentation related to the waste pickup and disposal for your laboratory's records.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection cluster_disposal Disposal start Start: Generation of Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate store Store Container in a Safe and Ventilated Area segregate->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs documentation Complete Waste Disposal Documentation contact_ehs->documentation end_node End: Professional Disposal documentation->end_node

Disposal workflow for this compound.

General Guidelines for Chlorinated and Nitrated Organic Waste

  • Avoid Environmental Release: Never dispose of chlorinated or nitrated organic compounds directly into the environment.[3]

  • Consult Regulations: Always consult local and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[4][5]

  • In-Lab Treatment: In-lab treatment of hazardous waste, such as neutralization, should only be performed by trained personnel and with the explicit approval of your institution's EHS department.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 5-Chloro-3-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Chloro-3-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling this compound (CAS No. 6814-58-0). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Summary

This compound is classified as a hazardous substance. Based on available safety data, it is harmful if swallowed and toxic if inhaled. It is designated under ADR 6.1 III, indicating a toxic substance.[1]

Hazard ClassificationDescription
Acute Toxicity, Oral H302: Harmful if swallowed.[2]
Acute Toxicity, Inhalation H331: Toxic if inhaled.[2]
Transport Hazard ADR 6.1 III: Toxic substance.[1]
Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategorySpecific Recommendations
Eye and Face Protection Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and use proper glove removal technique. A lab coat or other protective clothing is required to prevent skin contact.
Respiratory Protection All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates). For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]

Operational and Disposal Plans

Safe Handling Protocol

Preparation:

  • Consult SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.

  • Fume Hood: Ensure a certified chemical fume hood is operational and available for all manipulations of the solid compound and its solutions.[4]

  • Gather PPE: Assemble and inspect all required PPE as detailed in the table above.

  • Emergency Equipment: Locate the nearest eyewash station, safety shower, and fire extinguisher. Ensure they are accessible and operational.

Handling:

  • Work in Fume Hood: Conduct all weighing and transferring of the solid chemical within a chemical fume hood to prevent inhalation of dust.[4]

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[4]

  • Prevent Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing dust or vapors.[4]

  • Weighing: Use a tared, sealed container for weighing to minimize exposure.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly.

  • Hand Washing: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]

Spill Cleanup Procedure
  • Evacuate: In case of a significant spill, evacuate the immediate area and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • PPE: Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[3] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the spill before placing it in a sealed container.[4]

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Disposal Plan
  • Waste Collection: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.

  • Licensed Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.[3][4]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment & Decontamination cluster_disposal Waste Disposal cluster_spill Spill Response prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh Chemical prep_emergency->handle_weigh handle_transfer Transfer/Dissolve handle_weigh->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment spill_evacuate Evacuate Area handle_transfer->spill_evacuate Spill Occurs cleanup_decontaminate Decontaminate Glassware handle_experiment->cleanup_decontaminate disp_collect Collect Hazardous Waste handle_experiment->disp_collect cleanup_wash Wash Hands cleanup_decontaminate->cleanup_wash cleanup_ppe Doff PPE cleanup_wash->cleanup_ppe cleanup_ppe->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_professional Professional Disposal disp_store->disp_professional spill_ppe Don Spill PPE spill_evacuate->spill_ppe spill_contain Contain & Absorb spill_ppe->spill_contain spill_collect Collect Spill Debris spill_contain->spill_collect spill_decontaminate Decontaminate Area spill_collect->spill_decontaminate spill_decontaminate->disp_collect

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-methyl-4-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-methyl-4-nitro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.